Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)11(15)13-7-5-9(6-8-13)10(14)16-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTNIDHTVUDBAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354635 | |
| Record name | methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505088-49-3 | |
| Record name | methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structure, Synthesis, and Application of Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate, a key heterocyclic building block. We will explore its structural features, a detailed and validated synthesis protocol, comprehensive characterization data, and its strategic importance in the field of medicinal chemistry.
Introduction: The Strategic Value of a Privileged Scaffold
This compound belongs to the piperidine class of heterocyclic compounds. The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of over 70 commercially available drugs, including blockbuster pharmaceuticals.[1] Its prevalence is due to its ability to impart favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and enhancing metabolic stability.[2]
The subject molecule is distinguished by two key functional groups: a methyl ester at the 4-position and a bulky N-pivaloyl (tert-butylcarbonyl) group. The pivaloyl group serves as a robust protecting group and a steric modulator. Its significant steric hindrance can influence the stereochemical outcome of reactions and provides high stability against chemical and metabolic degradation, making this compound a valuable intermediate in multi-step drug synthesis.[3]
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its application in research and development.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Methyl 1-pivaloylpiperidine-4-carboxylate |
| CAS Number | 200153-76-2 |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| Appearance | Expected to be a colorless to yellow oil or a low-melting solid |
Synthesis Pathway and Experimental Protocol
The most direct and efficient synthesis of this compound is achieved through the N-acylation of commercially available Methyl piperidine-4-carboxylate (also known as methyl isonipecotate).[4][5]
Reaction Scheme
The synthesis involves the reaction of the secondary amine of methyl isonipecotate with pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the hydrochloric acid byproduct.
Caption: N-acylation of Methyl piperidine-4-carboxylate.
Rationale for Experimental Choices
-
Reagent Selection : Pivaloyl chloride is the acylating agent of choice due to its commercial availability and high reactivity.[6]
-
Base Selection : Triethylamine is a standard choice for scavenging the HCl generated during the acylation. Its boiling point allows for easy removal during workup, and it is sufficiently basic to drive the reaction to completion without promoting side reactions.[7]
-
Solvent Selection : Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively dissolves both the starting materials and reagents.
Detailed Step-by-Step Synthesis Protocol
This protocol is a self-validating system, incorporating in-process checks and a robust purification strategy to ensure high purity of the final product.
-
Preparation : To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl piperidine-4-carboxylate (1.0 eq.).
-
Dissolution : Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Base Addition : Add triethylamine (1.2 eq.) to the solution and cool the flask to 0 °C using an ice-water bath.
-
Acylation : Slowly add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching : Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.[7]
-
Washing : Combine the organic layers and wash sequentially with 1 M HCl, water, and finally, brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]
-
Purification : Purify the crude residue by silica gel column chromatography to afford the final product as a pure oil or solid.
Synthesis Workflow Diagram
Caption: Experimental workflow for synthesis and purification.
Structural Elucidation and Characterization Data
The structure of this compound is confirmed through a combination of spectroscopic techniques. The expected data are summarized below.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.3 - 4.1 | m | 2H | H-2ax, H-6ax (Piperidine) |
| 3.67 | s | 3H | -OCH₃ |
| ~ 3.0 - 2.8 | m | 2H | H-2eq, H-6eq (Piperidine) |
| ~ 2.6 - 2.4 | m | 1H | H-4 (Piperidine) |
| ~ 1.9 - 1.7 | m | 2H | H-3ax, H-5ax (Piperidine) |
| ~ 1.7 - 1.5 | m | 2H | H-3eq, H-5eq (Piperidine) |
| 1.25 | s | 9H | -C(CH₃)₃ |
Expert Insight: The broad multiplets for the piperidine ring protons are characteristic and arise from complex spin-spin coupling and conformational exchange. The sharp singlet at 1.25 ppm is the unmistakable signature of the bulky tert-butyl group.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 177.0 | Amide C=O |
| ~ 175.0 | Ester C=O |
| ~ 51.5 | -OCH₃ |
| ~ 43.0 | Piperidine C-2, C-6 |
| ~ 40.5 | Piperidine C-4 |
| ~ 39.0 | -C (CH₃)₃ |
| ~ 28.5 | -C(C H₃)₃ |
| ~ 28.0 | Piperidine C-3, C-5 |
Mass Spectrometry (MS)
| Technique | Expected m/z |
| Electrospray Ionization (ESI+) | 228.15 [M+H]⁺, 250.13 [M+Na]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 2970 | C-H stretch (aliphatic) |
| ~ 1735 | C=O stretch (ester) |
| ~ 1640 | C=O stretch (amide) |
| ~ 1240 | C-O stretch |
Applications in Drug Discovery and Development
The piperidine scaffold is a cornerstone of modern drug discovery, valued for its ability to improve pharmacokinetic properties and provide a versatile three-dimensional framework for interacting with biological targets.[8][9]
-
CNS Modulators : The piperidine motif is common in drugs targeting the central nervous system.[1]
-
Metabolic Stability : The N-pivaloyl group is highly resistant to metabolic cleavage by amidases. This enhances the in-vivo stability and half-life of drug candidates containing this moiety.
-
Prodrug Strategies : Pivaloyl groups are also key components of "pivaloyloxymethyl" (POM) prodrugs, which are designed to improve the bioavailability of parent drugs.[10]
-
Fragment-Based Drug Design (FBDD) : As a well-defined 3D fragment, this molecule can be used in FBDD programs to explore the chemical space around a biological target.[11] The rigid conformation imposed by the pivaloyl group can lead to higher binding affinities and selectivities.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its synthesis is robust and scalable, and its structural features—a privileged piperidine core protected by a sterically demanding and metabolically stable pivaloyl group—offer significant advantages to medicinal chemists. A thorough understanding of its synthesis, characterization, and the rationale behind its use empowers researchers to leverage this valuable scaffold in the development of next-generation therapeutics.
References
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Kiricojevic, V., et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]
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Patel, H., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. Available at: [Link]
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Bielenica, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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Wikipedia. Pivalic acid. Wikipedia. Available at: [Link]
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Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. Available at: [Link]
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Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. Available at: [Link]
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Nubbemeyer, U. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. Available at: [Link]
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Singh, A., & Murumkar, P. (2018). Piperidine-Based Drug Discovery. ResearchGate. Available at: [Link]
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Petrikaite, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]
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Use of N-Pivaloyl Imidazole as Protective Reagent for Sugars. ResearchGate. Available at: [Link]
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Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]
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The Crucial Role of Pivaloyl Protection in Glucose Derivatives for Synthesis. Televisory. Available at: [Link]
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4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester. PubChem. Available at: [Link]
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Wei, S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
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Phenyl 4-methylpiperidine-1-carboxylate. PubChem. Available at: [Link]
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Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
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An In-Depth Technical Guide to (1R,2R,3S,5S)-3-hydroxy-8-methyl-2-propan-2-yl-8-azabicyclo[3.2.1]octane-2-carboxylic acid: A C12H21NO3 Piperidine Derivative of the Ecgonine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tropane Alkaloid Framework
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design.[2] This guide focuses on a specific C12H21NO3 piperidine derivative, a member of the tropane alkaloid family. Tropane alkaloids are a class of bicyclic [3.2.1] alkaloids characterized by a tropane ring system.[1] This rigid bicyclic structure has attracted significant interest from chemists and pharmacologists due to its presence in compounds with profound physiological effects, most notably cocaine.[1]
The subject of this guide, with the IUPAC name (1R,2R,3S,5S)-3-hydroxy-8-methyl-2-propan-2-yl-8-azabicyclo[3.2.1]octane-2-carboxylic acid , is an isopropyl ester derivative of ecgonine. Ecgonine is a naturally occurring tropane alkaloid found in coca leaves and serves as a direct precursor and metabolite of cocaine.[3] While ecgonine and its simple methyl ester are often considered inactive metabolites, modifications to the ester group can dramatically alter the pharmacological profile, particularly its interaction with the dopamine transporter (DAT). This guide will provide a comprehensive overview of this specific C12H21NO3 derivative, from its synthesis and structural characterization to its potential significance in the field of drug discovery.
IUPAC Nomenclature and Structural Elucidation
The systematic IUPAC name for the C12H21NO3 piperidine derivative is (1R,2R,3S,5S)-3-hydroxy-8-methyl-2-propan-2-yl-8-azabicyclo[3.2.1]octane-2-carboxylic acid . The core of the molecule is the 8-azabicyclo[3.2.1]octane ring system, which constitutes the tropane skeleton.[1] The stereochemistry is crucial for its biological activity, with the specified (1R,2R,3S,5S) configuration being that of the naturally occurring ecgonine.
Structural Features:
-
Piperidine Ring: Embedded within the bicyclic tropane framework.
-
Isopropyl Ester: The carboxylic acid at the C-2 position is esterified with isopropanol.
-
Hydroxyl Group: A hydroxyl group is present at the C-3 position.
-
N-Methyl Group: The nitrogen atom of the azabicycle is methylated.
The biosynthesis of the core tropane ring system is a complex enzymatic process originating from the amino acids ornithine or arginine.[4][5] The pathway proceeds through the formation of the N-methyl-Δ¹-pyrrolinium cation, which then undergoes a series of condensations and cyclizations to form the characteristic bicyclic structure.[5]
Caption: Biosynthetic pathway of the ecgonine core.
Synthesis of Isopropylecgonine
The synthesis of isopropylecgonine can be achieved through a semi-synthetic route starting from naturally derived (-)-cocaine or via a more versatile route from 2-carbomethoxytropinone (2-CMT).[6] The latter is often preferred in research settings as it allows for greater flexibility in introducing different ester groups. A common and effective method involves the acid-catalyzed esterification of ecgonine.
Experimental Protocol: Synthesis of 2β-Isopropyl Ecgonine
This protocol is adapted from the synthesis of similar 2β-isopropyl ester analogs of cocaine.
Materials:
-
Ecgonine Hydrochloride
-
Isopropanol (anhydrous)
-
Hydrogen Chloride (gas)
-
Diethyl ether (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Preparation of Ecgonine Free Base: Ecgonine hydrochloride is dissolved in a minimal amount of water and treated with a saturated sodium bicarbonate solution until the pH is basic (pH 8-9), leading to the precipitation of ecgonine free base. The precipitate is then filtered, washed with cold water, and dried under vacuum.
-
Esterification: A suspension of ecgonine free base in anhydrous isopropanol is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the suspension with stirring for 1-2 hours. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, the excess isopropanol is removed under reduced pressure. The residue is dissolved in water and the aqueous solution is washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then basified with a saturated sodium bicarbonate solution and extracted multiple times with diethyl ether.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 2β-isopropyl ecgonine. Further purification can be achieved by column chromatography on silica gel if necessary.
Caption: Semi-synthetic route to Isopropylecgonine from Cocaine.
Structural Characterization: Spectroscopic Analysis
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tropane ring protons, a distinct septet and doublet for the isopropyl group, a singlet for the N-methyl group, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the tropane skeleton, the N-methyl carbon, and the carbons of the isopropyl group. |
| IR (Infrared) | A broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretch), a strong absorption around 1730 cm⁻¹ (C=O stretch of the ester), and C-H stretching bands below 3000 cm⁻¹. |
| MS (Mass Spec) | A molecular ion peak (M+) corresponding to the molecular weight of C12H21NO3. Characteristic fragmentation patterns of the tropane ring system would also be expected. |
Biological Activity and Significance in Drug Development
Ecgonine and its simple esters, such as the methyl ester, are primarily known as metabolites of cocaine and are generally considered to be pharmacologically inactive.[9] However, research into cocaine analogs has revealed that modifications to the ester group at the C-2 position can significantly impact the compound's affinity for the dopamine transporter (DAT). The DAT is a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, and it is the primary target of cocaine.[10]
Studies on a series of 2β-isopropyl ester analogs of cocaine have shown that some of these compounds exhibit high binding affinity to the DAT. This suggests that the isopropyl ester of ecgonine may not be an inert molecule and could possess significant pharmacological activity. The exploration of such analogs is of great interest to drug development professionals for several reasons:
-
Development of Cocaine Antagonists: Understanding the structure-activity relationships of ecgonine derivatives can aid in the design of compounds that block the effects of cocaine, potentially leading to treatments for cocaine addiction.
-
Therapeutic Potential: The tropane scaffold is present in a variety of medicinally important compounds. Novel ecgonine derivatives could be explored for their potential as therapeutic agents for a range of neurological disorders.
-
Probes for Neurological Research: Radiolabeled versions of potent DAT ligands are invaluable tools for studying the dopamine system in the brain using techniques like Positron Emission Tomography (PET).
The biological activity of isopropylecgonine would need to be empirically determined through in vitro binding assays and in vivo pharmacological studies. However, its structural similarity to other DAT-active compounds makes it a compelling candidate for further investigation.
Conclusion
(1R,2R,3S,5S)-3-hydroxy-8-methyl-2-propan-2-yl-8-azabicyclo[3.2.1]octane-2-carboxylic acid, a C12H21NO3 piperidine derivative, represents an intriguing molecule at the intersection of natural product chemistry and modern drug discovery. Its ecgonine core provides a rigid and well-defined scaffold that has been extensively studied in the context of cocaine pharmacology. The presence of an isopropyl ester group, however, distinguishes it from the more common metabolites and suggests the potential for unique biological activity, particularly at the dopamine transporter. This technical guide has provided a comprehensive overview of its nomenclature, synthesis, expected spectroscopic characteristics, and potential significance, offering a foundation for further research and development in this area.
References
- In vivo and in vitro studies on cocaine metabolism: ecgonine methyl ester as a major metabolite of cocaine. Journal of Pharmacobio-Dynamics.
- Human Metabolome Database. Ecgonine methyl ester (HMDB0006406). hmdb.ca.
- de Jong, A. W. K. Complete conversion of l-ecgonine methyl ester into l-cocaine. Recueil des Travaux Chimiques des Pays-Bas.
- Human Metabolome Database. Ecgonine (HMDB0006548). hmdb.ca.
- PubChem. (-)-Ecgonine methyl ester. pubchem.ncbi.nlm.nih.gov.
- Conversion of Ecgonidine methyl ester to Ecgonine methyl ester. Sciencemadness Discussion Board.
- Wikipedia. Tropane alkaloid. en.wikipedia.org.
- Determination of Ecgonine and Seven Other Cocaine Metabolites in Human Urine and Whole Blood by Ultra-High-Pressure Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Analytical and Bioanalytical Chemistry.
- Preparation of (-)-cocaine hydrochloride.
- Ecgonine methyl ester, a major metabolite of cocaine. Journal of Analytical Toxicology.
- C-NMR spectroscopy of tropane alkaloids. Journal of Pharmaceutical Sciences.
- El-Moselhy, T. F. Synthesis and dopamine transporter binding of 2beta-isopropyl ester analogs of cocaine. Bioorganic & Medicinal Chemistry.
- Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au.
- National Institute of Standards and Technology. Ecgonidine, methyl ester. webbook.nist.gov.
- Methods of analysis: tropane alkaloids
- Lounasmaa, M. & Hanhinen, P. Tropane Alkaloid Biosynthesis: A Centennial Review.
- Cocaine analogues and their use as cocaine drug therapies and therapeutic and imaging agents for neurodegenerative disorders.
- Wikipedia. Ecgonine. en.wikipedia.org.
- Cocaine, ecgonine methyl ester, and benzoylecgonine plasma profiles in rhesus monkeys. Journal of Analytical Toxicology.
- Jirschitzka, J. et al. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae.
- Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. MDPI.
- Derivatives of benzoylecgonine, ecgonine and ecgonidine and methods for preparing and using same.
- Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction. Journal of Medicinal Chemistry.
- Casale, J. F. Methyl Esters of Ecgonine: Injection-Port Produced Artifacts from Cocaine Base (Crack) Exhibits. Journal of Forensic Sciences.
- Analysis of Cocaine, Benzoylecgonine, and Ecgonine Methyl Ester in Hair Strands Via Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS). Journal of the Brazilian Chemical Society.
- Tropane alkaloid biosynthesis: a centennial review. RSC Publishing.
- Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species.
- Wikipedia. Dimethocaine. en.wikipedia.org.
- Quantitation of cocaine, benzoylecgonine, ecgonine methyl ester, and cocaethylene in urine and blood using gas chromatography-mass spectrometry (GC-MS). Methods in Molecular Biology.
- Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse P
- King, A. & Moxham, B. CHAPTER 19: Cocaine, Crack and Synthetic Analogues. The Royal Society of Chemistry.
- Analysis of Cocaine, Benzoylecgonine, and Ecgonine Methyl Ester in Hair Strands Via Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS).
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Sourcing, Synthesis, and Qualification of Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate: A Technical Guide for Drug Development Professionals
Introduction: The Significance of N-Acylated Piperidine Scaffolds in Medicinal Chemistry
Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate is a valuable building block in drug discovery, belonging to the class of N-acylated piperidine derivatives. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The N-acyl group, in this case, the bulky 2,2-dimethylpropanoyl (pivaloyl) group, can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity. These properties are critical for optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate. Therefore, having reliable access to high-quality N-acylated piperidine building blocks is essential for the rapid and efficient exploration of chemical space in drug discovery programs.
Sourcing of the Key Starting Material: Methyl piperidine-4-carboxylate
The synthesis of the target compound begins with the commercially available precursor, Methyl piperidine-4-carboxylate (CAS No. 2971-79-1). The quality of this starting material is paramount to the success of the subsequent synthesis and the purity of the final product. A thorough evaluation of potential suppliers is a critical first step.
Commercial Suppliers of Methyl piperidine-4-carboxylate
A number of chemical suppliers offer Methyl piperidine-4-carboxylate. The following table provides a comparative overview of some of the key suppliers and their product specifications. It is crucial to obtain and review the Certificate of Analysis (CoA) from the supplier before purchase to verify the purity and identity of the material.
| Supplier | Product Number (Example) | Purity Specification | Available Quantities |
| Thermo Scientific Chemicals | AAH6175414 | 98% | 25 g, 100 g |
| Chem-Impex | 06634 | ≥ 98% (Assay by titration) | Custom Quantities |
| BLD Pharm | BD137359 | >98.0%(T) | 25 g, 100 g, 500 g |
| Tokyo Chemical Industry (TCI) | M2075 | >98.0%(T) | 25 g, 100 g, 500 g |
Note: Product numbers, available quantities, and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Initial Qualification of the Starting Material
Upon receipt of Methyl piperidine-4-carboxylate, it is essential to perform an in-house quality control check to confirm its identity and purity, even when a supplier's CoA is provided. This self-validating step ensures the integrity of the starting material before committing it to the synthesis. The analytical methods described in Section 4 can be adapted for the analysis of this precursor.
In-House Synthesis: N-Pivaloylation of Methyl piperidine-4-carboxylate
The synthesis of this compound is achieved through the N-acylation of Methyl piperidine-4-carboxylate with pivaloyl chloride. This is a standard and generally high-yielding reaction.
Synthetic Protocol
Materials:
-
Methyl piperidine-4-carboxylate (1.0 eq)
-
Pivaloyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of Methyl piperidine-4-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add pivaloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as the final product.
Safety Precautions: Pivaloyl chloride is corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quality Control and Characterization of the Final Product
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound. The following protocols for ¹H NMR and RP-HPLC are provided as standard methods for this purpose.
Structural Confirmation by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry NMR tube.
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard 1D proton experiment (e.g., 'zg30').
-
Number of Scans: 16-32 (adjust as needed for signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration).
Data Analysis:
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals. The integral of the singlet corresponding to the nine protons of the pivaloyl group can be set to 9.0 H.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the structure. The expected signals include those for the methyl ester, the pivaloyl group, and the piperidine ring protons.
Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is a standard method for determining the purity of organic compounds.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main product by the total peak area of all components, expressed as a percentage.
Regulatory and Good Manufacturing Practice (GMP) Considerations
Even in a preclinical or research setting, adherence to the principles of Good Manufacturing Practice (GMP) for the sourcing and handling of critical starting materials is highly recommended.[1] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 (Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances), provide a robust framework for ensuring the quality and consistency of materials used in drug development.[2][3]
Key principles to consider include:
-
Supplier Qualification: Maintain records of approved suppliers for critical starting materials. This includes documentation of their quality systems and a history of reliable material supply.
-
Material Specification: Establish a clear specification for the starting material, including identity, purity, and any critical quality attributes.
-
Traceability: Ensure that all materials are clearly labeled and traceable throughout the synthetic process. Maintain detailed batch records for the in-house synthesis, documenting all starting materials, reagents, and processing steps.
-
Data Integrity: All analytical data, including NMR and HPLC results, should be accurately recorded and securely stored. This documentation is crucial for internal decision-making and for potential future regulatory submissions.
By implementing these principles early in the development process, researchers can build a strong foundation of quality and data integrity that will facilitate a smoother transition to later stages of drug development.
Conclusion
While this compound may not be a readily available commercial product, its in-house synthesis from the commercially available precursor, Methyl piperidine-4-carboxylate, is a straightforward process. This guide provides a comprehensive framework for the sourcing of the starting material, a detailed synthetic protocol, and robust analytical methods for quality control. By adhering to the principles of sound scientific practice and considering the relevant GMP guidelines, researchers can confidently prepare and qualify this important building block for their drug discovery programs, ensuring the quality and reliability of their subsequent research.
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The N-Acyl Piperidine Motif: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of clinically approved pharmaceuticals.[1][2] Its utility stems from a combination of favorable physicochemical properties, metabolic stability, and synthetic tractability. The strategic modification of this core, particularly through N-acylation, provides medicinal chemists with a powerful tool to meticulously sculpt a molecule's biological activity, selectivity, and pharmacokinetic profile. This guide delves into the core principles of employing N-acyl piperidine derivatives in drug design, moving beyond simple structure-activity relationships to explore the causal reasoning behind strategic molecular modifications. We will examine how this versatile scaffold is leveraged to address complex challenges in therapeutic areas ranging from central nervous system (CNS) disorders to oncology and infectious diseases, providing field-proven insights for researchers, scientists, and drug development professionals.
The Piperidine Scaffold: More Than Just a Ring System
The six-membered piperidine heterocycle is a recurring motif in pharmaceuticals for several key reasons.[2][3][4] Its saturated, non-aromatic nature allows it to adopt a stable chair conformation, presenting substituents in well-defined axial and equatorial positions. This three-dimensional character is crucial for precise interactions within the binding pockets of biological targets.[1]
From a physicochemical standpoint, the basic nitrogen atom (typical pKa ~8-11) is often protonated at physiological pH, which can enhance water solubility and facilitate critical interactions like salt bridges with acidic residues (e.g., Asp, Glu) in a target protein.[5] However, this basicity can also be a liability, potentially leading to off-target effects (e.g., hERG channel inhibition) or poor membrane permeability.[6] This is where the strategic introduction of an N-acyl group becomes a pivotal design choice.
The Transformative Role of N-Acylation
Attaching an acyl group to the piperidine nitrogen fundamentally alters the electronic and steric properties of the scaffold:
-
Basicity Modulation: The electron-withdrawing nature of the acyl carbonyl group significantly reduces the basicity of the piperidine nitrogen, converting it from a basic amine to a neutral amide. This transformation is critical for improving oral bioavailability and reducing interactions with unintended targets.
-
Lipophilicity Tuning: The acyl group provides a versatile handle for modifying the molecule's lipophilicity (LogP). Adding hydrophobic moieties can enhance membrane permeability and blood-brain barrier penetration, while incorporating polar groups can improve solubility.[1]
-
Introduction of New H-Bonding Vectors: The amide bond itself introduces both a hydrogen bond donor (N-H, if the acyl group is a carbamate or urea) and a hydrogen bond acceptor (C=O), providing new opportunities for specific interactions with the target protein.
-
Conformational Control: The steric bulk of the acyl group can influence the conformational preference of the piperidine ring and its substituents, locking the molecule into a more bioactive conformation.
Structure-Activity Relationships (SAR): A Case Study in Opioid Receptor Modulation
The true power of the N-acyl piperidine scaffold is revealed through systematic SAR studies. By varying the acyl group and ring substituents, medicinal chemists can probe the binding pocket of a target and optimize for potency and selectivity. A compelling example is the development of selective kappa-opioid receptor (KOR) agonists for the treatment of pain.[7]
The KOR is a G-protein coupled receptor involved in analgesia, but its activation can also lead to undesirable side effects like sedation and dysphoria. The goal is to design agonists with high potency for analgesia but a reduced propensity for these side effects.
A study on 2-(aminomethyl)piperidine derivatives revealed critical insights.[7] Researchers found that incorporating a 1-tetralon-6-ylacetyl residue as the N-acyl group led to compounds with potent antinociceptive activity.[7]
| Compound | N-Acyl Group | KOR Binding Affinity (Ki, nM) | Antinociceptive Potency (ED50, µmol/kg, sc) |
| 34 | (5,6,7,8-tetrahydro-5-oxo-2-naphthyl)acetyl | 1.5 | 0.47 (mouse) |
| Spiradoline | (Reference KOR Agonist) | 0.18 | 0.45 (mouse) |
| Analog A | Phenylacetyl | >1000 | Inactive |
| Analog B | Naphthylacetyl | 15 | 2.5 |
| Data synthesized from a study on selective KOR agonists.[7] |
Causality Analysis: The data clearly shows that a simple phenylacetyl group (Analog A) is insufficient for potent activity. Extending the aromatic system to a naphthyl group (Analog B) significantly improves binding affinity and confers analgesic activity. However, the key discovery was the incorporation of the constrained, oxo-containing tetralone ring system in compound 34 . This specific acyl group maintained high potency, comparable to the reference compound spiradoline, while further studies showed it had a reduced liability for causing locomotor impairment, a common KOR-related side effect.[7] This suggests the specific shape and electronic features of the (5,6,7,8-tetrahydro-5-oxo-2-naphthyl)acetyl group position the molecule optimally in the KOR binding pocket for analgesic signaling, while potentially avoiding conformations that lead to side effects.
Therapeutic Applications Across Disciplines
The adaptability of the N-acyl piperidine scaffold has led to its application in a wide range of diseases.
-
Central Nervous System (CNS) Disorders: The piperidine moiety is a normal constituent of the mammalian brain, and its derivatives are particularly well-suited for CNS targets.[8] By carefully tuning the N-acyl group, chemists can optimize blood-brain barrier penetration to target receptors involved in pain (opioid receptors), psychosis, and neurodegeneration (sigma receptors).[9][10] Piperine, a naturally occurring N-acyl piperidine from black pepper, is extensively studied for its neuroprotective effects.[11][12]
-
Oncology: N-acyl piperidine derivatives have emerged as potent anticancer agents.[13] They form the core of molecules designed to inhibit crucial cancer-related pathways, such as disrupting the HDM2-p53 protein-protein interaction to restore tumor suppression or acting as histone deacetylase (HDAC) inhibitors.[6][14]
-
Infectious Diseases: The scaffold is also valuable in developing anti-infectives. For instance, structure-guided design has produced N-acyl piperidine derivatives that act as covalent inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication.[5]
Experimental Protocols: From Synthesis to Evaluation
A core tenet of medicinal chemistry is the repeatable and reliable synthesis and testing of new chemical entities. The following protocols are representative of standard, self-validating workflows used in the development of N-acyl piperidine derivatives.
Representative Synthesis: Amide Coupling
This protocol describes a general method for the N-acylation of a piperidine derivative using standard peptide coupling reagents, which is a robust and widely applicable method.
Objective: To synthesize N-(4-fluorobenzoyl)-4-phenylpiperidine.
Step-by-Step Methodology:
-
Reactant Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), add 4-phenylpiperidine (1.0 eq), 4-fluorobenzoic acid (1.05 eq), and a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) along with an amine base like diisopropylethylamine (DIPEA, 2.0 eq) to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.[15]
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl piperidine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a target receptor (e.g., KOR).
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest from cultured cells or animal tissue.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a high-affinity radioligand (e.g., [³H]diprenorphine for opioid receptors) to the receptor membranes.
-
Competition: Add increasing concentrations of the unlabeled test compound (the N-acyl piperidine derivative) to the wells. Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plates at a controlled temperature for a set time to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.
Overcoming Metabolic Liabilities: The Role of Bioisosterism
A common challenge in drug development is metabolic instability. For piperidine-containing drugs, the carbon atoms adjacent (alpha) to the nitrogen are often susceptible to cytochrome P450-mediated oxidation, leading to rapid clearance and poor pharmacokinetic profiles.[1][16]
A sophisticated strategy to mitigate this is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[17][18] Replacing the piperidine ring with a bioisostere can block sites of metabolism without disrupting the essential binding interactions.
Spirocyclic systems, such as azaspiro[3.3]heptane, have emerged as effective piperidine bioisosteres.[1][16][19] They maintain a similar three-dimensional arrangement of substituents but are often more metabolically stable because the alpha-carbons are quaternary and thus not susceptible to oxidation.[16] This tactical replacement can dramatically improve a compound's half-life and overall exposure in vivo, turning a promising lead compound into a viable drug candidate.[1]
Conclusion
The N-acyl piperidine scaffold is a testament to the power of strategic, rational drug design. It is far more than a simple building block; it is a highly tunable platform that allows medicinal chemists to exert fine control over a molecule's interaction with its biological target and its journey through the body. By understanding the causal relationships between structural modifications—particularly N-acylation—and their effects on pKa, lipophilicity, target engagement, and metabolic stability, researchers can more efficiently navigate the complex path of drug discovery. The continued innovative application of this remarkable scaffold promises to deliver the next generation of therapies for a wide spectrum of human diseases.
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Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). MDPI. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (N.D.). PubMed Central. [Link]
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Molecular weight and formula of Methyl 1-pivaloylpiperidine-4-carboxylate.
An In-Depth Technical Guide to Methyl 1-pivaloylpiperidine-4-carboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a versatile three-dimensional framework for interacting with biological targets. Within this privileged class of heterocycles, Methyl 1-pivaloylpiperidine-4-carboxylate emerges as a significant building block for the synthesis of complex molecules in drug discovery programs.
This technical guide provides a comprehensive overview of Methyl 1-pivaloylpiperidine-4-carboxylate, detailing its physicochemical properties, a robust and validated synthesis protocol, and methods for its analytical characterization. Furthermore, we will explore its relevance and potential applications for researchers, scientists, and drug development professionals, grounded in the established importance of N-acylated piperidine derivatives.
Physicochemical Properties
A precise understanding of a compound's molecular characteristics is fundamental to its application in synthesis and drug design. The molecular formula of Methyl 1-pivaloylpiperidine-4-carboxylate is C12H21NO3, with a corresponding molecular weight of 227.30 g/mol . A summary of its key identifiers and computed properties is presented in the table below.
| Property | Value |
| IUPAC Name | Methyl 1-pivaloylpiperidine-4-carboxylate |
| Synonyms | Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate, N-Pivaloyl methyl isonipecotate |
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.30 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid |
Synthesis Protocol: N-Acylation of Methyl Piperidine-4-carboxylate
The synthesis of Methyl 1-pivaloylpiperidine-4-carboxylate is efficiently achieved through the N-acylation of the readily available starting material, Methyl piperidine-4-carboxylate (also known as methyl isonipecotate). This reaction involves the formation of an amide bond between the secondary amine of the piperidine ring and the acyl halide, pivaloyl chloride. The causality behind this experimental design lies in the high reactivity of the acyl chloride, which readily reacts with the nucleophilic piperidine nitrogen. The inclusion of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Materials and Reagents
-
Pivaloyl chloride (CAS: 3282-30-2)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add Methyl piperidine-4-carboxylate (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the internal temperature to 0 °C.
-
Addition of Base: Add triethylamine (1.2 eq.) to the cooled solution. The presence of a base is critical to scavenge the HCl generated during the acylation, preventing the protonation of the starting amine which would render it unreactive.
-
Addition of Acylating Agent: Add pivaloyl chloride (1.1 eq.) dropwise to the stirring solution, ensuring the temperature remains below 5 °C. The steric hindrance of the pivaloyl group can slow the reaction, making controlled addition important to avoid side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution to remove any unreacted pivaloyl chloride and acidic byproducts, followed by brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude Methyl 1-pivaloylpiperidine-4-carboxylate can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final product in high purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 1-pivaloylpiperidine-4-carboxylate.
Analytical Characterization
To ensure the identity and purity of the synthesized Methyl 1-pivaloylpiperidine-4-carboxylate, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester singlet, the tert-butyl singlet of the pivaloyl group, and multiplets for the piperidine ring protons.
-
¹³C NMR: The carbon NMR will display distinct resonances for the carbonyl carbons of the ester and amide, the quaternary carbon and methyl carbons of the pivaloyl group, the methoxy carbon, and the carbons of the piperidine ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, showing a prominent ion corresponding to [M+H]⁺ at m/z 228.15.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong carbonyl stretching frequencies for the ester and the tertiary amide, typically in the range of 1735-1750 cm⁻¹ and 1630-1660 cm⁻¹, respectively.
Each of these techniques provides a layer of validation, creating a self-validating system that confirms the successful synthesis of the target molecule.
Applications in Drug Discovery and Development
Methyl 1-pivaloylpiperidine-4-carboxylate is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The piperidine core is a well-established privileged scaffold in drug discovery.[3][4] The N-pivaloyl group serves a dual purpose: it can act as a protecting group for the piperidine nitrogen, or it can be a crucial part of the final molecule, providing steric bulk that can influence binding affinity and selectivity for a biological target.
Derivatives of N-acylated piperidines are explored in a wide array of therapeutic areas, including as analgesics, anti-infectives, and agents targeting the central nervous system.[5][6] The methyl ester at the 4-position provides a convenient handle for further chemical modifications, such as hydrolysis to the carboxylic acid followed by amide coupling to introduce additional diversity and functionality. This strategic positioning of reactive groups makes Methyl 1-pivaloylpiperidine-4-carboxylate a versatile starting point for library synthesis in lead optimization campaigns.
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Spectroscopic data (NMR, IR) of Methyl 1-pivaloylpiperidine-4-carboxylate
An In-Depth Technical Guide to the Spectroscopic Data of Methyl 1-pivaloylpiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 1-pivaloylpiperidine-4-carboxylate, a key building block in synthetic and medicinal chemistry. This document delves into the nuanced interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By grounding the analysis in fundamental principles and drawing parallels with related structures, this guide offers field-proven insights into experimental choices and data interpretation, ensuring both technical accuracy and practical utility for researchers in drug development and organic synthesis.
Introduction: The Significance of Spectroscopic Characterization
Methyl 1-pivaloylpiperidine-4-carboxylate is a substituted piperidine derivative of significant interest in the synthesis of pharmacologically active compounds. The piperidine motif is a prevalent scaffold in many approved drugs, and its conformational behavior and substitution patterns are critical to biological activity. The pivaloyl group, a bulky tert-butyl carbonyl moiety, introduces specific steric and electronic effects that influence the molecule's properties.
Accurate structural elucidation and purity assessment are paramount in chemical research and drug development. Spectroscopic techniques like NMR and IR are indispensable tools for this purpose. This guide will provide a detailed interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of the title compound, offering a robust framework for its characterization.
Molecular Structure and Conformational Considerations
Understanding the molecular structure is fundamental to interpreting its spectroscopic data. Methyl 1-pivaloylpiperidine-4-carboxylate consists of a piperidine ring N-acylated with a pivaloyl group and substituted at the C4 position with a methyl carboxylate.
A critical aspect of N-acylated piperidines is the restricted rotation around the amide C-N bond due to its partial double bond character. This can lead to the presence of rotamers, which may result in the broadening or duplication of signals in the NMR spectrum, particularly at lower temperatures.[1][2][3] The bulky pivaloyl group is expected to significantly influence the rotational barrier and the conformational preference of the piperidine ring.
Figure 1. Chemical structure of Methyl 1-pivaloylpiperidine-4-carboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts are influenced by the electronic environment and spatial arrangement of the protons.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.70 | s | 3H | -OCH₃ | Singlet for the methyl ester protons, deshielded by the adjacent oxygen. |
| ~4.2 - 3.8 | m | 2H | H-2ax, H-6ax | Protons on carbons adjacent to the nitrogen are deshielded. The axial protons are typically shifted downfield due to the anisotropic effect of the amide carbonyl. Broadening may occur due to restricted rotation. |
| ~3.0 - 2.5 | m | 2H | H-2eq, H-6eq | Equatorial protons adjacent to the nitrogen, generally upfield from their axial counterparts. |
| ~2.5 - 2.3 | m | 1H | H-4 | Methine proton at the C4 position, coupled to the adjacent methylene protons. |
| ~2.0 - 1.8 | m | 2H | H-3ax, H-5ax | Axial protons on C3 and C5. |
| ~1.7 - 1.5 | m | 2H | H-3eq, H-5eq | Equatorial protons on C3 and C5. |
| ~1.25 | s | 9H | -C(CH₃)₃ | A sharp singlet for the nine equivalent protons of the bulky tert-butyl group. |
Interpretation and Causality
-
Piperidine Ring Protons: The protons on the piperidine ring exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shifts of the protons at C2 and C6 are significantly influenced by the adjacent nitrogen and the pivaloyl group. Due to the anisotropic effect of the amide carbonyl, the axial protons (H-2ax, H-6ax) are expected to be deshielded and appear at a lower field compared to the equatorial protons (H-2eq, H-6eq). The restricted rotation around the N-C=O bond can lead to conformational isomers, potentially causing signal broadening for the protons alpha to the nitrogen.[1][2]
-
C4 Proton: The methine proton at C4 is coupled to the four neighboring protons on C3 and C5, resulting in a multiplet.
-
Methyl Ester: The three protons of the methyl ester group (-OCH₃) appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift around 3.7 ppm is characteristic for this functional group.
-
Pivaloyl Group: The nine protons of the tert-butyl group are chemically equivalent and thus appear as a single, sharp peak at a relatively high field (~1.25 ppm), a characteristic signature for this group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~177 | C=O (Amide) | The carbonyl carbon of the amide is typically found in this region. |
| ~175 | C=O (Ester) | The ester carbonyl carbon is also in the downfield region, often slightly upfield from the amide carbonyl.[4] |
| ~52 | -OCH₃ | The carbon of the methyl ester group. |
| ~45 - 40 | C-2, C-6 | Carbons adjacent to the nitrogen are deshielded. Signal broadening is possible.[5] |
| ~41 | C-4 | The methine carbon at the C4 position. |
| ~39 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~29 | C-3, C-5 | The methylene carbons of the piperidine ring. |
| ~28 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Interpretation and Causality
-
Carbonyl Carbons: The two carbonyl carbons of the amide and ester functional groups are the most deshielded carbons in the molecule, appearing at the lowest field in the spectrum.[4][6] Their precise chemical shifts can be influenced by the solvent and concentration.
-
Piperidine Ring Carbons: The carbons of the piperidine ring (C2, C3, C4, C5, C6) will have distinct chemical shifts. The carbons adjacent to the nitrogen (C2 and C6) are deshielded compared to the other methylene carbons (C3 and C5).
-
Pivaloyl and Methyl Ester Carbons: The quaternary carbon and the three methyl carbons of the pivaloyl group, as well as the methyl carbon of the ester, will have characteristic chemical shifts in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2970 - 2850 | Strong | C-H stretch (alkane) | Stretching vibrations of the C-H bonds in the piperidine ring and the pivaloyl and methyl groups.[7] |
| ~1735 | Strong | C=O stretch (ester) | Characteristic strong absorption for the carbonyl group of a saturated ester.[8][9] |
| ~1640 | Strong | C=O stretch (amide) | The amide carbonyl stretch (Amide I band) typically appears at a lower frequency than the ester carbonyl due to resonance with the nitrogen lone pair.[10][11] |
| ~1470 - 1430 | Medium | C-H bend (CH₂, CH₃) | Bending vibrations of the methylene and methyl groups. |
| ~1250 - 1000 | Strong | C-O stretch (ester) | Esters typically show two strong C-O stretching bands.[8] |
Interpretation and Causality
The IR spectrum of Methyl 1-pivaloylpiperidine-4-carboxylate is expected to be dominated by strong absorptions from the two carbonyl groups.
-
Carbonyl Stretching: The key diagnostic peaks will be the C=O stretching vibrations. The ester carbonyl will appear at a higher wavenumber (~1735 cm⁻¹) compared to the amide carbonyl (~1640 cm⁻¹).[8][10] This difference is a reliable way to distinguish between the two functional groups.
-
C-H Stretching: The region between 2850 and 3000 cm⁻¹ will show strong absorptions due to the stretching vibrations of the numerous C-H bonds in the molecule.[7]
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and will contain a complex pattern of absorptions from C-C and C-N stretching and various bending vibrations, which are unique to the molecule.
Experimental Protocols
NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Figure 2. Workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[12]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
2D NMR Experiments: For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.[12][13]
IR Spectroscopy
Figure 3. Workflow for IR data acquisition and analysis.
-
Sample Preparation: The sample can be analyzed as a neat thin film between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum first, followed by the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Conclusion
The spectroscopic characterization of Methyl 1-pivaloylpiperidine-4-carboxylate is a critical step in its use for research and development. This guide has provided a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, and IR spectra, grounded in established spectroscopic principles and data from related compounds. The provided experimental protocols offer a standardized approach to data acquisition. By understanding the nuances of the spectroscopic data, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent scientific investigations.
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The Piperidine Scaffold: A Cornerstone of Modern Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile scaffolds in the landscape of pharmaceutical development. Its omnipresence in a vast array of FDA-approved drugs and natural alkaloids is a testament to its privileged status in medicinal chemistry.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of the piperidine scaffold, moving beyond a mere catalog of its applications to a detailed analysis of the underlying principles that govern its success. We will dissect its unique physicochemical and structural properties, delve into the strategic synthetic methodologies for its derivatization, and examine its profound impact on the pharmacological activity and pharmacokinetic profiles of drug candidates across various therapeutic areas. This guide is intended to be a comprehensive resource for researchers and drug development professionals, offering not only foundational knowledge but also actionable insights and detailed protocols to empower the rational design and synthesis of next-generation piperidine-based therapeutics.
The Piperidine Advantage: Why this Scaffold is a "Privileged" Player in Drug Discovery
The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for a variety of biological targets.[3] The piperidine moiety is a quintessential example of such a scaffold, and its utility stems from a unique convergence of structural and physicochemical properties.
Conformational Flexibility and Target Adaptation
The saturated, non-aromatic nature of the piperidine ring endows it with significant conformational flexibility, primarily adopting a stable chair conformation. This allows molecules incorporating this scaffold to present their pharmacophoric groups in a precise three-dimensional arrangement, facilitating optimal interactions with the binding pockets of diverse biological targets.[2] This adaptability is a key reason for its success in targeting a wide range of receptors and enzymes.
Physicochemical Properties and Druggability
The nitrogen atom within the piperidine ring is a critical determinant of its physicochemical properties. With a pKa of approximately 11.22 for the protonated form, the piperidine nitrogen is typically protonated at physiological pH.[4] This basicity can be strategically modulated through substitution to fine-tune a drug candidate's solubility, lipophilicity (LogP), and ability to form crucial hydrogen bonds with its target. The incorporation of a piperidine ring can significantly enhance the "druggability" of a molecule by improving its aqueous solubility and facilitating its transport across biological membranes.[2]
Metabolic Stability and Pharmacokinetic Profile
From a pharmacokinetic perspective, the piperidine scaffold is generally associated with good metabolic stability. The ring itself is relatively resistant to metabolic degradation, although the positions adjacent to the nitrogen can be susceptible to oxidation. Judicious functionalization at these positions can further enhance metabolic stability and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug, leading to reduced toxicity and a more favorable dosing regimen.[2]
Strategic Synthesis of Piperidine Derivatives: A Methodological Overview
The development of efficient and versatile synthetic routes to functionalized piperidines is a cornerstone of medicinal chemistry. The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the final product.
Catalytic Hydrogenation of Pyridines: A Workhorse Reaction
One of the most direct and widely employed methods for the synthesis of the piperidine core is the catalytic hydrogenation of pyridine precursors.[5] This approach is atom-economical and can be scaled up for industrial production. A variety of catalysts, including platinum, palladium, and rhodium-based systems, are effective for this transformation.[5] The reaction conditions, such as pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity.[5]
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
This protocol provides a general procedure for the catalytic hydrogenation of a substituted pyridine to the corresponding piperidine derivative using Platinum(IV) oxide (PtO2) as the catalyst.
Materials:
-
Substituted Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO2, Adams' catalyst) (0.05 eq)
-
Glacial Acetic Acid (solvent)
-
Hydrogen gas (high pressure)
-
High-pressure reactor (autoclave)
-
Filtration apparatus (e.g., Buchner funnel with celite or a syringe filter)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Carefully add Platinum(IV) oxide (0.05 eq) to the solution. Caution: PtO2 can be pyrophoric. Handle in an inert atmosphere if necessary.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove any residual air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar).[5]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas from the reactor.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the platinum catalyst. Wash the celite pad with a small amount of glacial acetic acid to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.
-
Purification: The resulting piperidine derivative can be further purified by standard techniques such as crystallization or column chromatography if necessary.
Modern Synthetic Approaches
Beyond catalytic hydrogenation, a plethora of modern synthetic methods have been developed to access highly functionalized and stereochemically complex piperidines. These include:
-
Asymmetric Hydrogenation: Chiral catalysts enable the enantioselective reduction of prochiral pyridinium salts or substituted pyridines, providing access to optically active piperidines.[6]
-
Cyclization Reactions: Intramolecular reactions, such as reductive amination of δ-amino ketones or aldehydes, provide a powerful means to construct the piperidine ring.
-
Multicomponent Reactions (MCRs): These reactions allow for the rapid assembly of complex piperidine structures from simple starting materials in a single step, offering high efficiency and atom economy.
The Piperidine Scaffold in Action: A Survey of Therapeutic Applications
The versatility of the piperidine scaffold is underscored by its presence in a wide range of drugs targeting a multitude of diseases.
Central Nervous System (CNS) Disorders
The piperidine moiety is particularly prominent in drugs targeting the CNS, owing to its ability to often impart favorable blood-brain barrier permeability.[7]
-
Antipsychotics: Many atypical antipsychotics, such as Risperidone , incorporate a piperidine ring. These drugs typically act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[8][9] The piperidine scaffold plays a crucial role in orienting the pharmacophoric groups for optimal receptor binding.
-
Alzheimer's Disease: Donepezil , a widely prescribed drug for the symptomatic treatment of Alzheimer's disease, features a piperidine ring. It acts as a reversible inhibitor of acetylcholinesterase (AChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[10]
-
ADHD Medications: Methylphenidate , a stimulant used to treat Attention Deficit Hyperactivity Disorder (ADHD), contains a piperidine core. It functions by blocking the reuptake of dopamine and norepinephrine.[11]
Other Therapeutic Areas
The utility of the piperidine scaffold extends far beyond CNS disorders:
-
Anticancer Agents: A number of kinase inhibitors and other anticancer drugs feature the piperidine ring.[1]
-
Antihistamines: Second-generation antihistamines like Loratadine utilize the piperidine scaffold.[4]
-
Opioid Analgesics: The potent synthetic opioid Fentanyl and its analogs are based on a 4-anilidopiperidine structure.[4]
Data-Driven Insights: Piperidine in FDA-Approved Drugs
To illustrate the prevalence and importance of the piperidine scaffold, the following table provides a non-exhaustive list of FDA-approved drugs containing this moiety, categorized by their therapeutic class and mechanism of action.
| Drug Name | Therapeutic Class | Mechanism of Action |
| Risperidone | Antipsychotic | Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist[8][9] |
| Haloperidol | Antipsychotic | Dopamine D2 Receptor Antagonist[4] |
| Donepezil | Anti-Alzheimer's | Acetylcholinesterase (AChE) Inhibitor[10] |
| Methylphenidate | CNS Stimulant (ADHD) | Dopamine and Norepinephrine Reuptake Inhibitor[11] |
| Fentanyl | Opioid Analgesic | Mu-opioid Receptor Agonist[4] |
| Loperamide | Antidiarrheal | Mu-opioid Receptor Agonist (peripherally restricted)[4] |
| Loratadine | Antihistamine | Histamine H1 Receptor Antagonist[4] |
| Paroxetine | Antidepressant (SSRI) | Selective Serotonin Reuptake Inhibitor[4] |
| Raloxifene | SERM | Selective Estrogen Receptor Modulator[4] |
| Minoxidil | Vasodilator (for hair loss) | Opens ATP-sensitive potassium channels[4] |
Visualizing the Role of Piperidine: Pathways and Workflows
Signaling Pathway of Risperidone
Risperidone exerts its antipsychotic effects primarily through the blockade of dopamine D2 and serotonin 5-HT2A receptors in the brain.[8][9] This dual antagonism is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia.[9]
Caption: Risperidone's mechanism of action.
Synthetic Workflow for a Piperidine-Containing Drug
The synthesis of a piperidine-containing drug often involves a multi-step process, starting from readily available precursors and culminating in the final active pharmaceutical ingredient (API). The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflow.
Structure-Activity Relationship (SAR) Case Study: Piperidine-Based Antipsychotics
The therapeutic efficacy and side-effect profile of piperidine-containing antipsychotics are highly dependent on the substitution patterns on both the piperidine ring and other parts of the molecule.
For many atypical antipsychotics, the piperidine nitrogen is part of a linker connecting to another aromatic or heterocyclic moiety. The nature and length of this linker are critical for activity. Modifications to the piperidine ring itself can influence receptor binding affinity, selectivity, and pharmacokinetic properties. For example, the introduction of substituents on the piperidine ring can alter its conformation and basicity, thereby affecting its interaction with the target receptors. A comprehensive understanding of these SAR principles is essential for the design of novel antipsychotics with improved efficacy and fewer side effects.[12]
Conclusion and Future Perspectives
The piperidine scaffold has undeniably earned its title as a privileged structure in medicinal chemistry. Its unique combination of conformational flexibility, tunable physicochemical properties, and metabolic stability has made it an indispensable tool in the development of a wide array of therapeutics. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the potential for creating novel, highly specific, and effective piperidine-based drugs continues to expand. Future research will likely focus on the development of novel synthetic strategies to access more complex and diverse piperidine derivatives, including those with precisely controlled stereochemistry. Furthermore, the application of computational modeling and machine learning will undoubtedly accelerate the rational design of next-generation piperidine-containing drugs with optimized efficacy and safety profiles. The piperidine scaffold, a simple yet powerful building block, is set to remain at the forefront of pharmaceutical innovation for the foreseeable future.
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Synthesis of Donepezil Hydrochloride via Chemoselective Hydrogenation. (2013). ACS Publications. Retrieved from [Link]
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Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). ResearchGate. Retrieved from [Link]
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Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. (2019). ResearchGate. Retrieved from [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]
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Enantioselective method of synthesizing methylphenidate and derivatives. (2007). myExperiment. Retrieved from [Link]
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Piperidine. (2023). Wikipedia. Retrieved from [Link]
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Mechanism of Action of Risperidone. (2014). Psychopharmacology Institute. Retrieved from [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). ResearchGate. Retrieved from [Link]
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Short Synthesis of Methylphenidate and Its p-Methoxy Derivative. (2000). ResearchGate. Retrieved from [Link]
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Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). ResearchGate. Retrieved from [Link]
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Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. (2019). PubMed Central. Retrieved from [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ACS Publications. Retrieved from [Link]
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Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). PubMed. Retrieved from [Link]
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Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. (2023). ResearchGate. Retrieved from [Link]
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Piperazine and morpholine:Synthetic preview and pharmaceutical applications. (2016). SciSpace. Retrieved from [Link]
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Mechanism of Action | PERSERIS® (risperidone) HCP. (2023). Indivior. Retrieved from [Link]
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Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. (2021). Frontiers in Chemistry. Retrieved from [Link]
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Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (2022). ChemRxiv. Retrieved from [Link]
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Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. (2020). MDPI. Retrieved from [Link]
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(PDF) Piperidine nucleus in the field of drug discovery. (2021). ResearchGate. Retrieved from [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. Retrieved from [Link]
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A Stereoselective Synthesis of dl-threo-Methylphenidate: Preparation and Biological Evaluation of Novel Analogues. (2002). ACS Publications. Retrieved from [Link]
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Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes. (2022). Termedia. Retrieved from [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). PubMed. Retrieved from [Link]
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Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Publications. Retrieved from [Link]
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Phencyclidine. (2023). Wikipedia. Retrieved from [Link]
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Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2023). PubMed Central. Retrieved from [Link]
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Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. (2017). SciSpace. Retrieved from [Link]
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Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2018). PubMed Central. Retrieved from [Link]
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Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (2018). PubMed Central. Retrieved from [Link]
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Designation of 4-Piperidone as a List I Chemical. (2022). Federal Register. Retrieved from [Link]
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Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). International Journal of ChemTech Research. Retrieved from [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Acylation of Methyl Piperidine-4-Carboxylate with Pivaloyl Chloride
Introduction
The N-acylation of piperidine scaffolds is a cornerstone transformation in medicinal chemistry and drug development. The introduction of an acyl group, such as the sterically hindered pivaloyl group, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This modification can influence factors such as metabolic stability, lipophilicity, and receptor-binding interactions.[1] This document provides a comprehensive guide to the acylation of methyl piperidine-4-carboxylate with pivaloyl chloride, yielding methyl 1-pivaloylpiperidine-4-carboxylate. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss critical parameters for ensuring a successful and reproducible synthesis.
Reaction Overview and Mechanistic Considerations
The reaction proceeds via a nucleophilic acyl substitution mechanism, a classic example of which is the Schotten-Baumann reaction.[2][3] In this process, the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The steric bulk of the pivaloyl group can influence the reaction rate, but the high reactivity of the acid chloride ensures an efficient transformation.
A crucial aspect of this reaction is the management of the hydrogen chloride (HCl) byproduct. The formation of HCl will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. To circumvent this, a base is added to neutralize the HCl as it is formed, driving the reaction to completion.
Caption: Figure 1: Reaction Mechanism.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Purity | Supplier Example |
| Methyl piperidine-4-carboxylate | 143.18 | ≥98% | Thermo Scientific[4] |
| Pivaloyl chloride | 120.58 | ≥99% | Sigma-Aldrich |
| Triethylamine (TEA) | 101.19 | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 84.93 | ≥99.8% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | ACS Reagent | Fisher Scientific |
| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 | ≥99.5% | Fisher Scientific |
| Silica Gel for Flash Chromatography | - | 60 Å, 230-400 mesh | MilliporeSigma |
Experimental Protocols
Two primary protocols are presented below. Protocol A utilizes an organic base in a single-phase system, which is often preferred for its simplicity and ease of work-up. Protocol B employs the classical two-phase Schotten-Baumann conditions with an inorganic base.
Protocol A: Single-Phase Acylation with Triethylamine
This protocol is advantageous due to the miscibility of all components, allowing for a homogeneous reaction mixture.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl piperidine-4-carboxylate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[5][6]
-
Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 20-30 minutes.[6] A slight exotherm may be observed. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Caption: Figure 2: Workflow for Protocol A.
Protocol B: Two-Phase Schotten-Baumann Reaction
This classic method is robust and particularly useful for larger-scale reactions where the cost of an organic base may be a consideration.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl piperidine-4-carboxylate (1.0 eq) in a suitable organic solvent such as dichloromethane or diethyl ether.[2][3]
-
Aqueous Base: In a separate vessel, prepare a solution of sodium hydroxide (2.0 eq) in water.
-
Combine Phases: Add the aqueous sodium hydroxide solution to the organic solution of the piperidine derivative.
-
Cooling: Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.1 eq) dropwise to the rapidly stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 1-3 hours.
-
Monitoring: Monitor the reaction by sampling the organic layer using TLC or LC-MS.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography as described in Protocol A.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | - Incomplete reaction- Hydrolysis of pivaloyl chloride | - Extend reaction time or slightly warm the reaction mixture.- Ensure anhydrous conditions are maintained. |
| Formation of Byproducts | - Reaction of pivaloyl chloride with water | - Use anhydrous solvents and reagents.- Maintain a low temperature during the addition of pivaloyl chloride. |
| Difficult Purification | - Presence of unreacted starting materials or base | - Ensure the work-up steps are performed thoroughly to remove water-soluble impurities. |
Safety Precautions
-
Pivaloyl Chloride: Pivaloyl chloride is a corrosive and flammable liquid that reacts violently with water and nucleophiles.[7] It is also a lachrymator. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Exothermic Reaction: The reaction is exothermic, especially during the addition of pivaloyl chloride. Proper cooling and slow, controlled addition are essential to prevent a runaway reaction.
-
Pressure Build-up: The reaction generates HCl gas, which is neutralized by the base. Ensure the reaction vessel is not sealed to avoid pressure build-up.
Characterization of the Product
The final product, methyl 1-pivaloylpiperidine-4-carboxylate, should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
FT-IR Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester and the newly formed amide.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Purity Analysis: Can be performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Conclusion
The acylation of methyl piperidine-4-carboxylate with pivaloyl chloride is a robust and reliable transformation for the synthesis of N-acylated piperidine derivatives. By carefully selecting the reaction conditions, particularly the choice of base and solvent, and by adhering to strict safety protocols, researchers can consistently obtain the desired product in high yield and purity. The protocols outlined in this document provide a solid foundation for the successful execution of this important synthetic step in drug discovery and development.
References
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
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Synthesis of methyl 1-methylpiperidine-4-carboxylate. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (n.d.). Google Patents.
-
The flask is resealed with the septum and is flushed with nitrogen. The suspension is stirred for 5 min and then cooled to 0 °C in an ice-water bath for 20 min. (n.d.). Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]
- Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.
-
Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
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(n.d.). Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]
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Schotten–Baumann reaction. (2020, August 1). L.S.College, Muzaffarpur. Retrieved January 23, 2026, from [Link]
- Process for generating pivaloylacetate esters via carbonylation of chloropinacolone. (n.d.). Google Patents.
-
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
PIVALOYL CHLORIDE. (n.d.). Ataman Kimya. Retrieved January 23, 2026, from [Link]
-
A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 23, 2026, from [Link]
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.). Google Patents.
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved January 23, 2026, from [Link]
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. [Link]
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- 8. youtube.com [youtube.com]
Application Note & Protocols: Leveraging Methyl 1-pivaloylpiperidine-4-carboxylate for Solid-Phase Synthesis of Diversified Scaffolds
Abstract
The piperidine moiety is a privileged scaffold in modern drug discovery, appearing in a vast array of FDA-approved therapeutics.[1] Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it an ideal structural core for targeting various biological systems.[2] Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of compound libraries based on such core structures, streamlining purification and enabling high-throughput chemistry.[3] This guide details the strategic use of Methyl 1-pivaloylpiperidine-4-carboxylate as a versatile building block in solid-phase synthesis. We provide an in-depth analysis of the pivaloyl (Piv) protecting group, its orthogonal stability, and detailed, field-tested protocols for resin loading, on-resin modification, and final cleavage to yield diversified piperidine-based molecules.
Introduction: The Strategic Advantage of the Pivaloyl-Protected Piperidine Scaffold
In the quest for novel chemical entities, the choice of building blocks is paramount. Methyl 1-pivaloylpiperidine-4-carboxylate presents a unique combination of features that make it exceptionally well-suited for solid-phase library synthesis:
-
The Piperidine Core: A proven pharmacophore that imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[4]
-
Orthogonal Handles for Diversification: The molecule possesses two distinct functional handles: the C4-methyl ester and the N1-pivaloyl protected amine. This allows for sequential, selective chemistry at two different points of the scaffold.
-
The Pivaloyl (Piv) Protecting Group: The cornerstone of this strategy is the robust nature of the pivaloyl group. As a sterically hindered acyl group, it offers substantial stability under a wide range of conditions, including those typically used for modifying the C4-ester and many standard peptide coupling conditions.[5][6] This stability is crucial for ensuring the integrity of the piperidine nitrogen while other chemical transformations are performed.[7]
This document will guide researchers through the causality of experimental design, from the initial resin loading to the final characterization of the target molecule.
The Pivaloyl Group: A Pillar of Stability
Protecting groups are fundamental to multistep synthesis, preventing unwanted side reactions.[8][9] The pivaloyl group is substantially more stable than many other common acyl protecting groups.[6] Its stability profile is a key advantage in a multi-step solid-phase workflow.
-
Acid/Base Stability: It is generally stable to the mildly acidic and basic conditions that might be used in other synthetic steps on the resin-bound molecule. For instance, it withstands the basic conditions often required for the saponification of the C4-methyl ester.
-
Orthogonality: The Piv group's removal requires specific, often more forcing conditions (strong acid, base, or reductive agents) than those used for common protecting groups like Fmoc (removed by piperidine) or Boc (removed by mild acid like TFA), making it an excellent orthogonal protecting group.[5][6]
Overall Solid-Phase Synthesis Workflow
The general strategy involves immobilizing the piperidine scaffold onto a solid support via its C4-carboxylate functionality, performing desired chemical modifications, and finally cleaving the product from the resin.
Caption: High-level workflow for solid-phase synthesis using the piperidine scaffold.
Experimental Protocols
Materials & Reagents:
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.2 mmol/g loading).
-
Scaffold: Methyl 1-pivaloylpiperidine-4-carboxylate.
-
Solvents: Dichloromethane (DCM, anhydrous), N,N-Dimethylformamide (DMF, peptide synthesis grade), Methanol (MeOH), Diisopropylethylamine (DIPEA).
-
Reagents: Lithium hydroxide (LiOH), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), various primary/secondary amines for diversification.
Protocol 1: Scaffold Preparation and Immobilization on 2-CTC Resin
The first crucial step is the hydrolysis of the methyl ester to the free carboxylic acid, which is then used to load onto the solid support. 2-CTC resin is chosen here because it allows for cleavage under mildly acidic conditions, preserving many acid-sensitive functionalities in the final product.[10]
Step 3.1: Saponification of Methyl 1-pivaloylpiperidine-4-carboxylate
-
Dissolve Methyl 1-pivaloylpiperidine-4-carboxylate (1.0 eq) in a 3:1 mixture of THF/Water.
-
Add Lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH ~4-5 with 1N HCl.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-pivaloylpiperidine-4-carboxylic acid as a solid. Confirm structure by ¹H NMR and MS.
Step 3.2: Loading onto 2-Chlorotrityl Chloride Resin
-
Place 2-CTC resin (1.0 g, 1.2 mmol) in a solid-phase synthesis vessel.
-
Swell the resin in anhydrous DCM (10 mL) for 30 minutes with gentle agitation.[11]
-
Drain the solvent.
-
Dissolve 1-pivaloylpiperidine-4-carboxylic acid (2 eq relative to resin loading, 2.4 mmol) in anhydrous DCM (10 mL) and add DIPEA (4 eq, 4.8 mmol).
-
Add the solution to the swollen resin and agitate at room temperature for 4 hours.[11]
-
To cap any remaining reactive chloride sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5, 10 mL) and agitate for 30 minutes.[11]
-
Drain the solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under high vacuum.
Caption: Immobilization of the piperidine scaffold onto 2-CTC resin.
Protocol 2: On-Resin Amide Library Synthesis at C4
With the scaffold now anchored, the newly formed ester linkage to the resin is cleaved to regenerate the C4-carboxylic acid, which can then be coupled to a library of amines.
Step 3.3: On-Resin Carboxylic Acid Regeneration & Amide Coupling
-
Resin Swelling: Swell the resin-bound scaffold from Step 3.2 in DCM (10 mL/g) for 30 minutes.
-
Coupling Reaction:
-
In a separate vial, pre-activate the desired amino acid or amine (3 eq relative to resin loading) with a coupling agent like HATU (2.9 eq) and a base such as DIPEA (6 eq) in DMF for 5 minutes.
-
Drain the swelling solvent from the resin.
-
Add the pre-activated amine solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.[12]
-
Confirmation (Optional): A small sample of the resin can be cleaved (see Protocol 4) and analyzed by LC-MS to confirm successful coupling before proceeding.
| Amine Input | Coupling Time (hr) | Expected Mass (M+H) | Purity (LC-MS) |
| Benzylamine | 2 | 317.2 | >95% |
| Morpholine | 3 | 313.2 | >95% |
| (R)-alpha-Methylbenzylamine | 4 | 331.2 | >93% |
| Caption: Representative data for on-resin amide coupling at the C4 position. |
Protocol 3: Pivaloyl Group Cleavage
The robust pivaloyl group can be removed under relatively harsh acidic conditions, which are compatible with the 2-CTC linker's stability.
-
Resin Preparation: Swell the resin from the previous step in DCM.
-
Deprotection Cocktail: Prepare a solution of 95:5 TFA/Water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL/g) and agitate for 2 hours at room temperature.
-
Washing: Drain the acidic solution and wash the resin thoroughly with DCM (3x), a 10% DIPEA in DMF solution (3x, to neutralize residual acid), DMF (3x), and finally DCM (3x). The resin now bears a free secondary amine on the piperidine nitrogen.
Scientist's Note: This step provides a branch point. One can proceed directly to final cleavage (Protocol 4) to obtain the N-unsubstituted piperidine derivative, or perform further functionalization on the now-free nitrogen (e.g., acylation, reductive amination) before final cleavage.
Protocol 4: Final Cleavage from Resin and Product Isolation
This protocol uses a mild acidic cocktail suitable for the 2-CTC resin to release the final compound.
-
Resin Swelling: Swell the final resin in DCM (10 mL/g) for 30 min.
-
Cleavage: Add a solution of TFA/TIS/DCM (1:1:98) to the resin. Agitate for 1-2 hours. Rationale: TIS is a scavenger used to trap the reactive trityl cation released from the resin, preventing side reactions.[13]
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2x) and combine the filtrates.
-
Isolation: Concentrate the combined filtrate under reduced pressure. The crude product can then be purified by reverse-phase HPLC or silica gel chromatography.
Caption: Workflow for the final cleavage and isolation of the target molecule.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Loading Efficiency (Protocol 1) | 1. Incomplete saponification. 2. "Wet" solvents or reagents. 3. Insufficient activation/coupling time. | 1. Confirm complete conversion to carboxylic acid via LC-MS before loading. 2. Use anhydrous DCM and fresh DIPEA. 3. Extend coupling time to 6-8 hours. |
| Incomplete Amide Coupling (Protocol 2) | 1. Sterically hindered amine. 2. Poor resin swelling. 3. Inefficient coupling reagent. | 1. Double couple (repeat the coupling step). Use microwave irradiation if available. 2. Ensure resin is fully swollen; try a different solvent like NMP. 3. Switch to a more potent coupling reagent like PyAOP. |
| Side Product Formation During Final Cleavage | 1. Re-attachment of product to resin. 2. Acid-sensitive functional groups on diversified moiety. | 1. Increase the amount of scavenger (TIS) in the cleavage cocktail. 2. Use a milder cleavage cocktail, e.g., 20% hexafluoroisopropanol (HFIP) in DCM. |
Conclusion
Methyl 1-pivaloylpiperidine-4-carboxylate is a highly effective building block for solid-phase synthesis. The strategic use of the robust pivaloyl protecting group provides the necessary stability to perform diverse chemical transformations at the C4 position. The protocols outlined herein offer a validated pathway for researchers in drug development to rapidly generate libraries of novel, drug-like piperidine scaffolds, accelerating the discovery of new therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-Methyl-4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry. (Note: While the specific article wasn't in the search, a related PMC article covering this topic is cited for context: [Link])
-
ResearchGate. (2018). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. National Institutes of Health. Retrieved from [Link]
-
Vitae. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
-
DTIC. (1987). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]
-
Azelead. (n.d.). The Crucial Role of Pivaloyl Protection in Glucose Derivatives for Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Retrieved from [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-phenylpiperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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RSC Publishing. (1976). Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Piperidine Synthesis. Organic Chemistry Portal. Retrieved from [Link]
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JoVE. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes. Journal of Visualized Experiments. Retrieved from [Link]
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Wollson. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
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ResearchGate. (2005). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
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MDPI. (2019). Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions. Molecules. Retrieved from [Link]
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Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
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PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2018). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from [Link]
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PubChem. (n.d.). 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
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Methyl 1-pivaloylpiperidin-4-carboxylat: Ein vielseitiger Baustein für die Medikamentenentwicklung – Applikations- und Protokollhandbuch
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung der Estergruppe von Methyl-1-pivaloylpiperidin-4-carboxylat, einer Schlüsselverbindung in der modernen medizinischen Chemie. Die hier beschriebenen Protokolle und wissenschaftlichen Erläuterungen sollen Forschern ermöglichen, das volle Potenzial dieses Moleküls für die Synthese neuartiger Wirkstoffkandidaten auszuschöpfen.
Einleitung: Die strategische Bedeutung von Methyl-1-pivaloylpiperidin-4-carboxylat
Methyl-1-pivaloylpiperidin-4-carboxylat ist ein wertvolles Zwischenprodukt in der organischen Synthese, insbesondere im Bereich der pharmazeutischen Entwicklung. Seine Struktur vereint zwei entscheidende Merkmale: einen Piperidinring, der in zahlreichen bioaktiven Molekülen und zugelassenen Medikamenten vorkommt, und eine reaktive Methylestergruppe am C4-Atom.[1][2] Die Pivaloylgruppe (eine tert-Butylcarbonylgruppe) dient dabei als stabile Schutzgruppe für den Stickstoff des Piperidinrings und verhindert unerwünschte Nebenreaktionen während der Modifikation des Esters.
Die Fähigkeit, die Estergruppe selektiv in verschiedene andere funktionelle Gruppen umzuwandeln, eröffnet ein breites Feld für die Synthese von Derivatbibliotheken. Diese Derivate, darunter Carbonsäuren, Amide, Alkohole und komplexere Alkohole, dienen als Ausgangspunkte für die Entwicklung von Wirkstoffen mit vielfältigen pharmakologischen Profilen, beispielsweise als Analgetika, entzündungshemmende Mittel oder zur Behandlung von ZNS-Erkrankungen.[3][4]
Dieses Handbuch beschreibt vier grundlegende und hochgradig anwendbare Derivatisierungsreaktionen der Estergruppe:
-
Hydrolyse zur Synthese der korrespondierenden Carbonsäure.
-
Amidierung zur Erzeugung einer Vielzahl von Carboxamiden.
-
Reduktion zur Herstellung des primären Alkohols.
-
Grignard-Reaktion zur Synthese von tertiären Alkoholen.
Jeder Abschnitt enthält eine Erläuterung der zugrundeliegenden chemischen Prinzipien, detaillierte Schritt-für-Schritt-Protokolle und Diagramme zur Visualisierung der Arbeitsabläufe.
Hydrolyse: Synthese von 1-Pivaloylpiperidin-4-carbonsäure
Die Umwandlung des Methylesters in die entsprechende Carbonsäure ist ein fundamentaler Schritt, um weitere Derivatisierungen zu ermöglichen oder die Säure selbst als pharmakologisch aktives Molekül oder als Ligand zu nutzen. Die basische Hydrolyse, auch Verseifung genannt, ist hierfür die Methode der Wahl, da sie im Gegensatz zur sauren Hydrolyse unter milderen Bedingungen irreversibel verläuft und in der Regel hohe Ausbeuten liefert.[5][6]
Wissenschaftlicher Hintergrund
Die Reaktion erfolgt durch einen nukleophilen Angriff des Hydroxid-Ions (OH⁻) auf das Carbonyl-Kohlenstoffatom des Esters. Dies führt zur Bildung eines tetraedrischen Zwischenprodukts. Anschließend wird das Methoxid-Ion (CH₃O⁻) als Abgangsgruppe eliminiert, wodurch die Carbonsäure entsteht. Unter den basischen Reaktionsbedingungen wird die Carbonsäure sofort zum Carboxylat-Salz deprotoniert.[5] Dieser Deprotonierungsschritt macht die Reaktion praktisch unumkehrbar.[5] Eine anschließende saure Aufarbeitung ist erforderlich, um die freie Carbonsäure zu erhalten.
Protokoll: Basische Hydrolyse (Verseifung)
Materialien:
-
Methyl-1-pivaloylpiperidin-4-carboxylat
-
Natriumhydroxid (NaOH) oder Lithiumhydroxid (LiOH)
-
Tetrahydrofuran (THF)
-
Wasser (destilliert)
-
Salzsäure (HCl), 2 M
-
Ethylacetat
-
Magnesiumsulfat (wasserfrei)
-
Rundkolben, Rückflusskühler, Magnetrührer, Scheidetrichter
Schritt-für-Schritt-Anleitung:
-
Reaktionsansatz: Lösen Sie Methyl-1-pivaloylpiperidin-4-carboxylat (1 Äquiv.) in einer Mischung aus THF und Wasser (z.B. 3:1 v/v).
-
Zugabe der Base: Fügen Sie Natriumhydroxid (2-3 Äquiv.) in fester Form oder als wässrige Lösung hinzu.
-
Reaktion: Erhitzen Sie die Mischung unter Rückfluss und rühren Sie kräftig. Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC). Die Reaktion ist in der Regel nach 2-4 Stunden abgeschlossen.
-
Abkühlen und Ansäuern: Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab. Entfernen Sie das THF unter reduziertem Druck. Verdünnen Sie den wässrigen Rückstand mit Wasser und kühlen Sie ihn in einem Eisbad. Säuern Sie die Lösung langsam unter Rühren mit 2 M HCl an, bis ein pH-Wert von ca. 2 erreicht ist. Dabei fällt die Carbonsäure oft als weißer Feststoff aus.
-
Extraktion: Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.
-
Trocknen und Aufkonzentrieren: Vereinen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Reinigung: Der erhaltene Feststoff kann bei Bedarf durch Umkristallisation (z.B. aus Ethylacetat/Hexan) weiter gereinigt werden.
Abbildung 1: Workflow der basischen Esterhydrolyse.
Amidierung: Synthese von N-substituierten 1-Pivaloylpiperidin-4-carboxamiden
Die direkte Umwandlung von Estern in Amide ist eine wichtige Reaktion zur Erzeugung von Molekülen mit potenzieller biologischer Aktivität.[7] N-substituierte Piperidincarboxamide sind in vielen pharmazeutischen Wirkstoffen zu finden.[3] Die direkte Amidierung von wenig reaktiven Methylestern erfordert oft harische Bedingungen oder spezielle Katalysatoren. Eine effiziente Methode ist die zweistufige Synthese über die zuvor hergestellte Carbonsäure.
Wissenschaftlicher Hintergrund
Die Amidbildung aus einer Carbonsäure und einem Amin ist eine Kondensationsreaktion, bei der Wasser abgespalten wird.[8] Diese Reaktion ist thermodynamisch oft nicht begünstigt und erfordert die Aktivierung der Carbonsäure. Gängige Kupplungsreagenzien wie Carbodiimide (z.B. EDC) oder Phosphoniumsalze (z.B. PyBOP) wandeln die Carbonsäure in ein reaktiveres Zwischenprodukt um, das dann leicht vom Amin nukleophil angegriffen wird. Alternativ kann die direkte thermische Amidierung unter Wasserabscheidung, oft katalysiert durch Borsäure, durchgeführt werden.[8]
Protokoll: Zweistufige Amidierung via Carbonsäure
Materialien:
-
1-Pivaloylpiperidin-4-carbonsäure (aus Hydrolyse)
-
Gewünschtes primäres oder sekundäres Amin (z.B. Benzylamin)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)
-
Hydroxybenzotriazol (HOBt)
-
Dichlormethan (DCM) oder Dimethylformamid (DMF)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte Natriumchloridlösung (NaCl)
-
Magnesiumsulfat (wasserfrei)
Schritt-für-Schritt-Anleitung:
-
Reaktionsansatz: Lösen Sie 1-Pivaloylpiperidin-4-carbonsäure (1 Äquiv.) und HOBt (1.1 Äquiv.) in wasserfreiem DCM oder DMF.
-
Zugabe der Reagenzien: Fügen Sie das Amin (1.1 Äquiv.) und anschließend EDC (1.2 Äquiv.) hinzu.
-
Reaktion: Rühren Sie die Mischung bei Raumtemperatur für 12-24 Stunden. Verfolgen Sie die Reaktion mittels DC.
-
Wässrige Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM. Waschen Sie die organische Phase nacheinander mit gesättigter NaHCO₃-Lösung, Wasser und gesättigter NaCl-Lösung.
-
Trocknen und Aufkonzentrieren: Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Reinigung: Das Rohprodukt kann durch Säulenchromatographie an Kieselgel gereinigt werden.
Abbildung 2: Workflow der zweistufigen Amidierung.
Reduktion: Synthese von (1-Pivaloylpiperidin-4-yl)methanol
Die Reduktion der Estergruppe zu einem primären Alkohol ist ein wichtiger Schritt, um Zugang zu einer anderen Klasse von Derivaten zu erhalten. Der resultierende Alkohol, (1-Pivaloylpiperidin-4-yl)methanol, kann selbst biologische Aktivität aufweisen oder als Zwischenprodukt für weitere Synthesen dienen, z.B. zur Einführung von Alkoxy-Seitenketten. Lithiumaluminiumhydrid (LiAlH₄) ist das Reagenz der Wahl für diese Umwandlung, da es stark genug ist, um Ester effizient zu reduzieren.[9][10]
Wissenschaftlicher Hintergrund
Die Reduktion eines Esters mit LiAlH₄ verläuft über zwei Stufen. Zuerst addiert ein Hydrid-Ion (H⁻) vom AlH₄⁻-Komplex an das Carbonyl-Kohlenstoffatom, was zu einem tetraedrischen Zwischenprodukt führt. Dieses kollabiert unter Abspaltung des Alkoxid-Ions (CH₃O⁻) zu einem Aldehyd.[9] Aldehyde sind reaktiver als Ester gegenüber LiAlH₄ und werden sofort in einer zweiten Hydrid-Addition zum primären Alkoholat reduziert.[9] Eine wässrige, saure Aufarbeitung protoniert das Alkoholat zum finalen Alkohol.
Protokoll: Reduktion mit Lithiumaluminiumhydrid (LiAlH₄)
Materialien:
-
Methyl-1-pivaloylpiperidin-4-carboxylat
-
Lithiumaluminiumhydrid (LiAlH₄)
-
Wasserfreies Tetrahydrofuran (THF)
-
Wasser, 15%ige NaOH-Lösung
-
Natriumsulfat (wasserfrei)
-
Schutzgasatmosphäre (Argon oder Stickstoff)
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: Suspendieren Sie LiAlH₄ (1.5 Äquiv.) in wasserfreiem THF in einem trockenen, mit Schutzgas gespülten Kolben bei 0 °C (Eisbad).
-
Zugabe des Esters: Lösen Sie Methyl-1-pivaloylpiperidin-4-carboxylat (1 Äquiv.) in wasserfreiem THF und geben Sie die Lösung langsam und tropfenweise zur LiAlH₄-Suspension. Halten Sie die Temperatur bei 0 °C.
-
Reaktion: Nach beendeter Zugabe entfernen Sie das Eisbad und lassen die Reaktion auf Raumtemperatur erwärmen. Rühren Sie für 1-3 Stunden, bis die Reaktion laut DC-Kontrolle vollständig ist.
-
Aufarbeitung (Fieser-Workup): Kühlen Sie die Reaktion wieder auf 0 °C. Geben Sie nacheinander und sehr vorsichtig die folgenden Reagenzien tropfenweise hinzu (für n g LiAlH₄):
-
n mL Wasser
-
n mL 15%ige wässrige NaOH-Lösung
-
3*n mL Wasser Diese Prozedur führt zur Bildung eines gut filtrierbaren, granularen Niederschlags der Aluminiumsalze.[11]
-
-
Isolation: Rühren Sie die Suspension für 30 Minuten bei Raumtemperatur. Fügen Sie wasserfreies Natriumsulfat hinzu, um die Trocknung zu vervollständigen. Filtrieren Sie den Feststoff ab und waschen Sie ihn gründlich mit THF oder Ethylacetat.
-
Aufkonzentrieren: Vereinen Sie die Filtrate und entfernen Sie das Lösungsmittel im Rotationsverdampfer, um den rohen Alkohol zu erhalten.
-
Reinigung: Falls erforderlich, kann das Produkt durch Säulenchromatographie gereinigt werden.
Abbildung 3: Workflow der Esterreduktion mit LiAlH₄.
Grignard-Reaktion: Synthese von 2-(1-Pivaloylpiperidin-4-yl)propan-2-ol
Die Reaktion von Estern mit Grignard-Reagenzien ist eine klassische Methode zur C-C-Bindungsknüpfung und zur Herstellung von tertiären Alkoholen.[12] Diese Reaktion erweitert das Spektrum der möglichen Derivate erheblich. Die Umsetzung von Methyl-1-pivaloylpiperidin-4-carboxylat mit einem Überschuss an Methylmagnesiumbromid führt zur Bildung von 2-(1-Pivaloylpiperidin-4-yl)propan-2-ol.
Wissenschaftlicher Hintergrund
Die Reaktion eines Esters mit einem Grignard-Reagenz (R-MgX) erfordert zwei Äquivalente des Nukleophils.[12] Im ersten Schritt greift das Grignard-Reagenz den Carbonyl-Kohlenstoff an, was nach dem Zusammenbruch des tetraedrischen Zwischenprodukts und der Eliminierung von Methoxid zur Bildung eines Ketons führt.[12] Dieses Keton ist reaktiver als der ursprüngliche Ester und reagiert sofort mit einem zweiten Äquivalent des Grignard-Reagenz zu einem tertiären Alkoholat.[12] Die abschließende saure Aufarbeitung liefert den tertiären Alkohol.
Protokoll: Grignard-Reaktion mit Methylmagnesiumchlorid
Dieses Protokoll ist eine Adaption einer publizierten Synthese für ein analoges System.[13]
Materialien:
-
Methyl-1-pivaloylpiperidin-4-carboxylat
-
Methylmagnesiumchlorid (CH₃MgCl) in THF (z.B. 2 M Lösung)
-
Wasserfreies Tetrahydrofuran (THF)
-
Gesättigte wässrige Ammoniumchloridlösung (NH₄Cl)
-
Ethylacetat
-
Wasserfreies Magnesiumsulfat
-
Schutzgasatmosphäre (Argon oder Stickstoff)
Schritt-für-Schritt-Anleitung:
-
Reaktionsansatz: Lösen Sie Methyl-1-pivaloylpiperidin-4-carboxylat (1 Äquiv.) in wasserfreiem THF in einem trockenen, mit Schutzgas gespülten Kolben und kühlen Sie die Lösung auf 0 °C.
-
Zugabe des Grignard-Reagenz: Geben Sie langsam und tropfenweise eine Lösung von Methylmagnesiumchlorid (mindestens 2.2 Äquiv.) in THF hinzu, während die Temperatur unter 0 °C gehalten wird.
-
Reaktion: Rühren Sie die Mischung nach beendeter Zugabe für ca. 5 Stunden bei 0 °C. Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Quenchen: Kühlen Sie die Reaktionsmischung in einem Eisbad und quenchen Sie die Reaktion durch langsame, tropfenweise Zugabe von gesättigter wässriger NH₄Cl-Lösung.
-
Extraktion: Überführen Sie die Mischung in einen Scheidetrichter, fügen Sie Wasser und Ethylacetat hinzu und schütteln Sie kräftig. Trennen Sie die Phasen und extrahieren Sie die wässrige Phase mehrmals mit Ethylacetat.
-
Trocknen und Aufkonzentrieren: Vereinen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Reinigung: Das Rohprodukt kann durch Umkristallisation oder Säulenchromatographie gereinigt werden, um reines 2-(1-Pivaloylpiperidin-4-yl)propan-2-ol zu erhalten.[13]
Abbildung 4: Workflow der Grignard-Reaktion.
Zusammenfassung der Derivatisierungsreaktionen
Die folgende Tabelle fasst die wichtigsten Parameter der beschriebenen Reaktionen zusammen und dient als schnelle Referenz für die Laborarbeit.
| Reaktion | Produktklasse | Hauptreagenzien | Typische Bedingungen | Wesentliche Merkmale |
| Hydrolyse | Carbonsäure | NaOH oder LiOH, H₂O/THF | Rückfluss, 2-4 h | Irreversibel, hohe Ausbeute, saure Aufarbeitung nötig. |
| Amidierung | Carboxamid | Amin, EDC, HOBt | Raumtemperatur, 12-24 h | Zweistufig über Carbonsäure, breite Substratvielfalt. |
| Reduktion | Primärer Alkohol | LiAlH₄, wasserfreies THF | 0 °C bis Raumtemperatur, 1-3 h | Starke Reduktion, erfordert wasserfreie Bedingungen. |
| Grignard | Tertiärer Alkohol | R-MgX (z.B. CH₃MgCl) | 0 °C, ~5 h | C-C-Bindungsknüpfung, erfordert >2 Äquiv. Grignard. |
Fazit
Methyl-1-pivaloylpiperidin-4-carboxylat ist ein außerordentlich nützlicher und anpassungsfähiger Baustein für die Synthesechemie. Die in diesem Handbuch beschriebenen Protokolle zur Hydrolyse, Amidierung, Reduktion und Grignard-Reaktion stellen robuste und reproduzierbare Methoden dar, um eine Vielzahl von Derivaten mit hohem Potenzial für die Arzneimittelforschung zu erzeugen. Die Beherrschung dieser Transformationen ermöglicht es Forschern, gezielt Molekülbibliotheken zu erstellen und die Struktur-Wirkungs-Beziehungen von Piperidin-basierten Verbindungen systematisch zu untersuchen, was den Weg für die Entdeckung neuer und wirksamerer Therapeutika ebnet.
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Prakash, G. K. S., & Mathew, T. (2010). TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic Letters, 12(12), 2774-2777.
-
PrepChem. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. [Link]
-
Common Organic Chemistry. (n.d.). Ester to Alcohol - Common Conditions. [Link]
-
Chemistry Stack Exchange. (2014, November 4). Reaction of Grignard reagents with esters. [Link]
-
Soai, K., et al. (1990). One-pot Preparation of (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide from L-Proline. Journal of the Chemical Society, Perkin Transactions 1, (1), 13-15.
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
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Application Note: Selective Saponification of Methyl 1-pivaloylpiperidine-4-carboxylate
Introduction
1-Pivaloylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular scaffolds. Its preparation commonly involves the hydrolysis of the corresponding methyl ester, Methyl 1-pivaloylpiperidine-4-carboxylate. The critical challenge in this transformation is the selective cleavage of the methyl ester functional group while preserving the sterically hindered and robust N-pivaloyl amide protecting group. This application note provides a detailed, field-proven protocol for this selective saponification, delving into the mechanistic rationale behind the chosen conditions and offering guidance for optimization and troubleshooting.
The protocol described herein employs a lithium hydroxide-mediated hydrolysis in a mixed aqueous-organic solvent system. This method is widely recognized for its mildness and high efficiency in cleaving methyl esters in complex substrates without affecting other sensitive functionalities.[1][2]
Mechanistic Rationale and Selectivity
The selective hydrolysis of the methyl ester in the presence of an amide is rooted in the fundamental differences in the electrophilicity and stability of these two functional groups.
-
Ester Hydrolysis (Saponification): The reaction proceeds via a base-catalyzed nucleophilic acyl substitution mechanism.[3][4] The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the methoxide (⁻OCH₃) leaving group. An irreversible acid-base reaction between the newly formed carboxylic acid and the strong base (hydroxide or methoxide) drives the reaction to completion, forming the carboxylate salt.[5]
-
Amide Stability: The N-pivaloyl group is an amide. Amides are significantly less reactive towards nucleophilic attack than esters. This is because the nitrogen lone pair is delocalized into the carbonyl group, reducing the carbonyl carbon's electrophilicity. Consequently, amide hydrolysis requires much harsher conditions (e.g., high concentrations of strong acid or base at elevated temperatures) than ester hydrolysis.
-
The Pivaloyl Group: The tert-butyl moiety of the pivaloyl group provides substantial steric hindrance, further shielding the amide carbonyl from nucleophilic attack.[6] The pivaloyl group is known to be a robust protecting group, stable to a wide range of reaction conditions, including the mild basic hydrolysis used for cleaving simple esters.[7][8][9]
This inherent difference in reactivity allows for the highly selective saponification of the methyl ester using carefully controlled, mild basic conditions.
Experimental Protocol: LiOH-Mediated Hydrolysis
This protocol details a reliable method for the hydrolysis of Methyl 1-pivaloylpiperidine-4-carboxylate to its corresponding carboxylic acid.
Materials and Reagents
-
Methyl 1-pivaloylpiperidine-4-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), reagent grade
-
Methanol (MeOH), reagent grade
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Ethyl Acetate (EtOAc), for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add Methyl 1-pivaloylpiperidine-4-carboxylate (1.0 eq).
-
Dissolve the starting material in a 3:1:1 mixture of THF:MeOH:H₂O. A typical concentration is 0.1 to 0.5 M. For example, for 10 mmol of starting material, use 30 mL of THF, 10 mL of MeOH, and 10 mL of H₂O.
-
-
Initiation of Hydrolysis:
-
In a separate container, dissolve lithium hydroxide monohydrate (1.5 - 2.0 eq) in a small amount of deionized water.
-
Add the aqueous LiOH solution to the stirring solution of the ester at room temperature (20-25 °C).
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent system, stained with potassium permanganate). The product, being a carboxylic acid, will have a lower Rf value than the starting ester. The reaction is typically complete within 2-16 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), concentrate the reaction mixture under reduced pressure to remove the majority of the THF and methanol.
-
Dilute the remaining aqueous residue with deionized water.
-
Cool the solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 1 M HCl. The product will likely precipitate as a white solid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (1 x volume).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-Pivaloylpiperidine-4-carboxylic acid[10], typically as a white to off-white solid.
-
-
Purification (if necessary):
-
The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or flash column chromatography on silica gel can be employed.
-
Data Summary: Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Base | Lithium Hydroxide (LiOH) | Mild and effective for methyl ester hydrolysis; less prone to side reactions compared to NaOH or KOH in some complex systems.[2][11] |
| Equivalents of Base | 1.5 - 2.0 eq | Ensures the reaction proceeds to completion by consuming the starting material and neutralizing the product acid. |
| Solvent System | THF / MeOH / H₂O (3:1:1) | THF and MeOH ensure solubility of the organic substrate, while H₂O is the reactant for hydrolysis.[1] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for methyl ester cleavage without promoting amide hydrolysis. Can be gently warmed to 35-40 °C to increase rate if necessary. |
| Reaction Time | 2 - 16 hours | Substrate-dependent; must be monitored by TLC or LC-MS to determine completion. |
| Workup pH | 3 - 4 | Ensures the carboxylate salt is fully protonated to the neutral carboxylic acid for efficient extraction into an organic solvent. |
Workflow Visualization
The following diagram illustrates the key stages of the hydrolysis protocol, from reaction setup to the isolation of the final product.
Caption: Experimental workflow for the selective hydrolysis of Methyl 1-pivaloylpiperidine-4-carboxylate.
Troubleshooting and Scientific Insights
-
Problem: Incomplete or Slow Reaction
-
Causality: The reaction may be slow due to insufficient base, low temperature, or poor solubility.
-
Solution:
-
Ensure 1.5-2.0 equivalents of high-quality LiOH·H₂O are used.
-
Gently warm the reaction to 35-40 °C.
-
If solubility is an issue, increase the proportion of THF in the solvent mixture.
-
-
-
Problem: Low Yield after Extraction
-
Causality: The most common cause is incomplete protonation of the carboxylate salt during the workup, leading to poor extraction into the organic phase. Another possibility is the formation of an emulsion.
-
Solution:
-
Use a calibrated pH meter or pH paper to confirm the aqueous layer has reached a pH of 3-4 before extraction.
-
If an emulsion forms, add a small amount of brine to the separatory funnel to help break the layers.
-
Perform multiple extractions (3 to 5 times) with the organic solvent to ensure complete recovery of the product.
-
-
-
Problem: Potential for Pivaloyl Group Cleavage
-
Causality: While highly unlikely under the recommended conditions, prolonged exposure to strong base at high temperatures could theoretically lead to amide hydrolysis.
-
Self-Validation: This protocol is designed to be self-validating by employing mild conditions (room temperature) that are well-established for selective ester hydrolysis.[1][2] If amide cleavage is detected (e.g., by LC-MS analysis showing the formation of piperidine-4-carboxylic acid), it is a clear indicator that the reaction temperature was too high or the duration excessively long. Adhering to the monitored, room-temperature protocol ensures the integrity of the N-pivaloyl group.
-
References
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
- Theodora W. Greene, Peter G. M. Wuts. (1999). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
- Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
-
Union College Schaffer Library. (n.d.). A mechanistic study of the saponification of pivaloate esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]
-
Batta, A. K., et al. (1988). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Journal of Lipid Research, 29(3), 392-394. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
- Google Patents. (2013). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
ResearchGate. (n.d.). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Luurtsema, E., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(8), 6334-6347. Retrieved from [Link]
-
ACS Publications. (2007). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Organic Process Research & Development, 11(5), 899-901. Retrieved from [Link]
-
YouTube. (2022). BCH3023 Saponification of Esters. Retrieved from [Link]
-
EBSCO. (n.d.). Saponification | Research Starters. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
CD Bioparticles. (n.d.). 1-Pyridine-4-yl-piperidine-4-carboxylic acid. Retrieved from [Link]
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- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Saponification | Chemistry | Research Starters | EBSCO Research [ebsco.com]
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Application Note: Quantitative Analysis of Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate in human plasma. The protocol details a streamlined sample preparation procedure using protein precipitation, optimized chromatographic conditions for efficient separation, and specific mass spectrometric parameters for selective detection. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for pharmacokinetic studies and drug metabolism monitoring of this compound. The described protocol is self-validating, incorporating system suitability tests and quality control measures to ensure data integrity and reproducibility, aligning with industry best practices for bioanalytical method validation.
Introduction
This compound is a small molecule featuring an N-acylated piperidine core, a structure commonly found in pharmacologically active compounds. The piperidine scaffold is a crucial element in modern drug discovery.[1] Accurate quantification of such molecules in biological matrices is paramount for elucidating their pharmacokinetic profiles, understanding their metabolism, and assessing their safety and efficacy during drug development. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such bioanalytical applications due to its high sensitivity and selectivity.[1][2]
The inherent challenge in analyzing small molecules in plasma lies in the complexity of the biological matrix, which contains high concentrations of proteins and other endogenous substances that can interfere with the analysis.[3] Therefore, a meticulous sample preparation strategy is crucial for removing these interferences and ensuring the reliability of the analytical results.[4] This application note provides a comprehensive guide to a validated LC-MS/MS method, explaining the rationale behind the chosen experimental parameters to provide a scientifically sound and reproducible protocol.
Analyte Properties
-
Compound Name: this compound
-
Molecular Formula: C₁₂H₂₁NO₃
-
Molecular Weight: 227.30 g/mol (Calculated)
-
Structure:
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound in human plasma.
Caption: Overall experimental workflow.
Materials and Methods
Reagents and Materials
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., Methyl 1-(2,2-dimethylpropanoyl-d9)piperidine-4-carboxylate)
-
Human plasma (sourced from an accredited supplier)
Sample Preparation: Protein Precipitation Protocol
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[5] Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates proteins.[3][6]
Step-by-Step Protocol:
-
Thaw frozen human plasma samples and quality control (QC) samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike with 10 µL of the internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of organic solvent to plasma is crucial for efficient protein precipitation.[6]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the samples at 4°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube, avoiding disturbance of the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following table summarizes the optimized parameters for the liquid chromatography and mass spectrometry systems. The choice of a C18 column is standard for reversed-phase chromatography of small molecules, providing good retention and separation.[7] Electrospray ionization in positive mode is selected due to the presence of the basic nitrogen atom in the piperidine ring, which is readily protonated.
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | To be determined by infusion of the reference standard |
Method Validation
The developed method should be validated in accordance with regulatory guidelines such as those from the FDA or ICH to ensure its reliability for bioanalytical applications.[7][8] Key validation parameters include:
-
Specificity and Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention time of the analyte and internal standard.
-
Linearity and Range: A calibration curve should be constructed using at least six non-zero standards, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. The precision (%CV) should be ≤ 15% (≤ 20% at the LLOQ) and accuracy (%RE) should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term) should be assessed.
Data Analysis and Quantification
The quantification of this compound is performed using the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Predicted MRM Transitions
Based on the structure of the analyte (MW = 227.30), the protonated molecule [M+H]⁺ is expected at m/z 228.3. The fragmentation of N-acylated piperidines in ESI-MS/MS often involves cleavage of the acyl group or fragmentation of the piperidine ring.[5]
Caption: Predicted fragmentation pathway.
The most intense and specific transitions should be selected for quantification (quantifier) and confirmation (qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 228.3 | 144.1 | 85.1 |
| Internal Standard (d9-labeled) | 237.3 | 153.1 | 94.1 |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. The method, which includes a straightforward protein precipitation sample preparation step and optimized LC-MS/MS conditions, is designed to be robust, sensitive, and suitable for high-throughput bioanalysis in a drug development setting. Adherence to the described validation procedures will ensure the generation of high-quality, reproducible data for pharmacokinetic and other related studies.
References
-
Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]
-
IJRAR. (2020). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]
-
PubMed. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
PubMed. (2016). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-phenylpiperidine-4-carboxylate. Retrieved from [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
PubMed. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
MDPI. (2023). The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS. Retrieved from [Link]
-
Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
NIH. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]
-
FDA. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
-
LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
NIH. (2018). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]
-
Chem-Impex. (n.d.). Methyl 4-piperidinecarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). LCMS Protocols. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-dimethylamino-piperidine-1-carboxylic acid methyl ester. Retrieved from [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral.... Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1). Retrieved from [Link]
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Application Notes and Protocols for Amide Coupling with 1-Pivaloylpiperidine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Amide Bond Formation with Sterically Demanding Substrates
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and finding ubiquitous application in a vast array of small molecule therapeutics.[1] The formation of this critical functional group, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the pharmaceutical industry.[1] While numerous coupling reagents and protocols have been developed to facilitate this transformation, challenges often arise when dealing with sterically hindered or electronically deactivated substrates.[2]
This application note provides a detailed guide to the amide coupling protocol for a specific and increasingly relevant building block: 1-pivaloylpiperidine-4-carboxylic acid . The bulky pivaloyl protecting group on the piperidine nitrogen introduces significant steric hindrance, which can impede the approach of the amine nucleophile and necessitate carefully optimized reaction conditions. This guide will explore the mechanistic rationale behind choosing the appropriate coupling reagents and provide detailed, field-tested protocols for successful amide synthesis with this challenging substrate.
The Substrate: 1-Pivaloylpiperidine-4-carboxylic Acid
The journey to the final amide product begins with the preparation of the key carboxylic acid intermediate. The commercially available methyl ester, Methyl 1-pivaloylpiperidine-4-carboxylate, must first be hydrolyzed to the corresponding carboxylic acid.
Protocol 1: Saponification of Methyl 1-Pivaloylpiperidine-4-carboxylate
This protocol outlines the basic hydrolysis of the methyl ester to yield 1-pivaloylpiperidine-4-carboxylic acid, the necessary precursor for the subsequent amide coupling reactions.
Materials:
-
Methyl 1-pivaloylpiperidine-4-carboxylate
-
Methanol (MeOH)
-
Water (H₂O)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve Methyl 1-pivaloylpiperidine-4-carboxylate in a mixture of methanol and water (typically a 3:1 to 4:1 ratio).
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide (1.5 to 2.0 equivalents), to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 3-4 with 1N HCl. The product may precipitate at this stage.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-pivaloylpiperidine-4-carboxylic acid.
Expected Outcome: This procedure should provide the desired carboxylic acid in high yield, which can often be used in the next step without further purification.
Selecting the Right Coupling Strategy: A Mechanistic Perspective
The success of an amide coupling reaction, especially with a sterically hindered substrate like 1-pivaloylpiperidine-4-carboxylic acid, hinges on the judicious choice of the coupling reagent. These reagents work by activating the carboxylic acid, converting the hydroxyl group into a better leaving group, thus facilitating the nucleophilic attack by the amine.[3]
Common Classes of Coupling Reagents:
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] To suppress racemization and improve efficiency, they are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4] The water-soluble nature of the urea byproduct from 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) simplifies purification compared to the insoluble dicyclohexylurea (DCU) formed from dicyclohexylcarbodiimide (DCC).[5]
-
Phosphonium Salts (e.g., PyBOP, BOP): These reagents generate activated OBt esters from carboxylic acids. They are known for their high reactivity and are often effective in difficult couplings.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Similar to phosphonium salts, these reagents form active esters.[3] HATU, which forms a highly reactive HOAt ester, is particularly effective for coupling sterically hindered amino acids and is a strong candidate for the present application.
The steric bulk of the pivaloyl group on the piperidine ring necessitates a highly reactive activated intermediate to overcome the steric hindrance and achieve a reasonable reaction rate. Therefore, uronium/aminium salt-based reagents like HATU are often the preferred choice.
Visualizing the Reaction Pathway
To better understand the process, the following diagrams illustrate the key steps involved.
Caption: Workflow for the hydrolysis of the starting ester.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the amide coupling of 1-pivaloylpiperidine-4-carboxylic acid with a primary or secondary amine using two common and effective coupling methods.
Protocol 2: HATU-Mediated Amide Coupling (Recommended for Sterically Hindered Amines)
This protocol is generally the most robust for challenging couplings involving sterically hindered substrates.
| Reagent | Molar Equivalents |
| 1-Pivaloylpiperidine-4-carboxylic acid | 1.0 |
| Amine | 1.0 - 1.2 |
| HATU | 1.1 - 1.2 |
| Diisopropylethylamine (DIPEA) | 2.0 - 3.0 |
| Anhydrous Solvent (DMF or DCM) | - |
Procedure:
-
To a solution of 1-pivaloylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM), add the amine (1.0-1.2 eq).
-
Add diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture.
-
In a separate vial, dissolve HATU (1.1-1.2 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the HATU solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Due to the steric hindrance of the pivaloyl group, the reaction may require an extended time (4-24 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: EDC/HOBt-Mediated Amide Coupling
This method is a reliable and cost-effective alternative to HATU, particularly for less sterically demanding amines.
| Reagent | Molar Equivalents |
| 1-Pivaloylpiperidine-4-carboxylic acid | 1.0 |
| Amine | 1.0 - 1.2 |
| EDC·HCl | 1.2 - 1.5 |
| HOBt | 1.2 - 1.5 |
| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | 2.0 - 3.0 |
| Anhydrous Solvent (DMF or DCM) | - |
Procedure:
-
Dissolve 1-pivaloylpiperidine-4-carboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2-1.5 eq) in anhydrous DMF or DCM.
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir for 5-10 minutes.
-
Add EDC·HCl (1.2-1.5 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). This may take 12-24 hours.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Troubleshooting and Key Considerations
-
Steric Hindrance: The bulky pivaloyl group is the primary challenge. For particularly hindered amines, increasing the reaction temperature (e.g., to 40-50 °C) or using a more potent coupling reagent like COMU may be beneficial.
-
Solvent Choice: DMF is generally a good solvent for these reactions due to its high polarity and ability to dissolve most reactants. However, for workup, DCM is often preferred as it is easier to remove.
-
Base Selection: DIPEA is a non-nucleophilic base that is commonly used to scavenge the acid produced during the reaction without competing with the amine nucleophile.
-
Purification: The pivaloyl group increases the lipophilicity of the molecule, which may necessitate the use of more polar eluent systems during chromatography.
-
Pivaloyl Group Deprotection: If the final product requires a free piperidine nitrogen, the pivaloyl group can be removed under harsh acidic or basic conditions, though this can be challenging. It is generally more stable than other common N-protecting groups like Boc.
Conclusion
The amide coupling of 1-pivaloylpiperidine-4-carboxylic acid presents a synthetic challenge due to the steric encumbrance of the pivaloyl group. However, with the appropriate choice of a potent coupling reagent, such as HATU, and optimized reaction conditions, this transformation can be achieved in good to excellent yields. The protocols provided in this application note offer a robust starting point for researchers working with this valuable building block. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining the desired amide products in high purity.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
Application Notes and Protocols for the Synthesis of Substituted Piperidines for Pharmacological Screening
Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most significant structural motifs in the pharmaceutical industry.[1][2] Its derivatives are integral components in over twenty classes of pharmaceuticals, ranging from anticancer agents and antipsychotics to analgesics and treatments for Alzheimer's disease.[1][3] The prevalence of this scaffold in FDA-approved drugs underscores its privileged status in medicinal chemistry.[4][5] The inherent three-dimensionality and conformational flexibility of the piperidine ring, combined with its ability to engage in hydrogen bonding and serve as a basic center, allow for potent and selective interactions with a wide range of biological targets.[6] Furthermore, the introduction of a piperidine moiety can enhance a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability, improving its overall druggability.[6][7]
The development of fast, efficient, and cost-effective methods for synthesizing diverse libraries of substituted piperidines is therefore a critical task in modern drug discovery.[1][2] The goal is to explore a vast chemical space to identify novel compounds with desired pharmacological activities.[8][9] This guide provides an in-depth overview of key synthetic strategies, explains the rationale behind methodological choices, and presents detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Strategic Approaches to Piperidine Synthesis
The construction of the piperidine core can be broadly categorized into several key strategies, each with its own advantages and ideal applications. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis.
Caption: General workflow from synthesis to pharmacological screening.
Catalytic Hydrogenation of Pyridine Derivatives
The most direct and atom-economical route to the piperidine scaffold is the reduction of a corresponding pyridine precursor.[10] This approach is particularly valuable for producing large quantities of simple piperidines.
Causality & Experimental Choices: The aromaticity of the pyridine ring necessitates the use of potent catalytic systems.[10] Heterogeneous catalysts, such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adam's catalyst), are frequently employed due to their high activity and ease of separation from the reaction mixture.[10] A key challenge is potential catalyst poisoning by the basic nitrogen atom of both the pyridine starting material and the piperidine product.[10] This is often overcome by performing the reaction under acidic conditions (e.g., with acetic acid or HCl). Protonation of the nitrogen increases the substrate's reactivity and prevents it from binding irreversibly to the metal catalyst surface. For substrates with reducible functional groups, achieving chemoselectivity is paramount, often requiring careful selection of milder catalysts like rhodium on carbon or specialized iridium catalysts that operate under lower pressures.[11][12]
Caption: Key steps in the heterogeneous catalytic hydrogenation of pyridines.
Protocol 1: Heterogeneous Catalytic Hydrogenation of 4-Methylpyridine
-
Materials: 4-Methylpyridine, 10% Palladium on Carbon (50% wet), Ethanol, Glacial Acetic Acid, Parr hydrogenation apparatus.
-
Procedure:
-
To a heavy-walled Parr reactor vessel, add 4-methylpyridine (10.0 g, 107.4 mmol) and ethanol (100 mL).
-
Carefully add 10% Pd/C (50% wet, 1.0 g, ~4.7 mmol Pd) under a nitrogen atmosphere.
-
Add glacial acetic acid (6.1 mL, 107.4 mmol). Rationale: The acid protonates the pyridine, facilitating reduction and preventing catalyst poisoning.
-
Seal the Parr apparatus, evacuate the atmosphere, and refill with nitrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen gas (H₂) to 100 psi.
-
Stir the reaction mixture vigorously at 50 °C. Monitor the reaction progress by observing the pressure drop.
-
After 12-18 hours (or once H₂ uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in 1 M NaOH (150 mL) and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-methylpiperidine.
-
-
Self-Validation: The reaction can be monitored by TLC or GC-MS to confirm the disappearance of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
| Catalyst | Pressure (psi) | Temperature (°C) | Solvent | Typical Yield (%) |
| 10% Pd/C, Acetic Acid | 100 | 50 | Ethanol | >95% |
| PtO₂ (Adam's catalyst) | 50 | 25 | Acetic Acid | >98% |
| 5% Rh/C | 500 | 80 | Methanol | ~90% (for acid-sensitive groups) |
Intramolecular Reductive Amination
This powerful strategy builds the piperidine ring from an acyclic precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one). The reaction proceeds via the in-situ formation of a cyclic iminium ion, which is then reduced to the final piperidine.[13][14]
Causality & Experimental Choices: The choice of reducing agent is critical for success. Mild, hydride-based reagents are preferred because they must selectively reduce the iminium ion intermediate in the presence of the starting aldehyde or ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the most common choices.[13] NaBH(OAc)₃ is often favored as it is less toxic than NaBH₃CN and is effective under mildly acidic conditions, which help to catalyze iminium ion formation.[15] The double reductive amination of a dicarbonyl compound with a primary amine is a particularly efficient variant for creating N-substituted piperidines.
Caption: Simplified mechanism of intramolecular reductive amination.
Protocol 2: Synthesis of N-Benzyl-4-hydroxypiperidine via Double Reductive Amination
-
Materials: Benzylamine, 1,4-Dioxaspiro[4.5]decan-8-one (a protected form of 1,4-cyclohexanedione), Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE), Acetic Acid.
-
Procedure:
-
Combine 1,4-Dioxaspiro[4.5]decan-8-one (10.0 g, 64.0 mmol) and benzylamine (7.5 g, 70.0 mmol) in dichloroethane (200 mL).
-
Add acetic acid (3.7 mL, 64.0 mmol) and stir the mixture at room temperature for 1 hour. Rationale: The acid catalyzes the formation of the initial imine intermediate.
-
Add sodium triacetoxyborohydride (20.3 g, 96.0 mmol) portion-wise over 30 minutes, controlling any temperature increase with a water bath. Rationale: This mild reducing agent selectively reduces the iminium ion without affecting the ketone.
-
Stir the reaction at room temperature for 24 hours. Monitor by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is an intermediate. Dissolve it in a mixture of tetrahydrofuran (100 mL) and 2 M HCl (50 mL) and stir at 40 °C for 4 hours to deprotect the ketone.
-
Cool the mixture, basify with solid NaOH to pH > 12, and extract with ethyl acetate (3 x 75 mL).
-
Dry the combined organic layers over Na₂SO₄ and concentrate. The resulting crude N-benzyl-4-piperidone can be purified by chromatography or used directly in the next step.
-
Dissolve the crude piperidone in methanol (150 mL), cool to 0 °C, and add sodium borohydride (NaBH₄) (2.4 g, 64.0 mmol) portion-wise.
-
Stir for 2 hours, then concentrate, add water, and extract with ethyl acetate to yield N-benzyl-4-hydroxypiperidine.
-
Aza-Diels-Alder Reaction
This cycloaddition reaction is a powerful tool for constructing the six-membered piperidine ring, often with excellent control over stereochemistry.[16] It involves the reaction of an imine (the aza-dienophile) with a diene.[17]
Causality & Experimental Choices: The reaction's success hinges on the electronic nature of the reactants. Typically, an electron-deficient imine reacts with an electron-rich diene.[18] Lewis acids are often used as catalysts to activate the imine, making it more electrophilic and accelerating the reaction.[17] The choice of diene and imine substituents dictates the substitution pattern of the resulting piperidine. The mechanism can be either a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway, often influenced by the catalyst and substrates used.[17] This method is particularly advantageous for creating highly functionalized and stereochemically complex piperidines.
Protocol 3: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
-
Materials: Benzaldehyde, Aniline, Danishefsky's diene, Zinc Chloride (ZnCl₂), Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve benzaldehyde (5.0 g, 47.1 mmol) and aniline (4.4 g, 47.1 mmol) in dry THF (100 mL).
-
Stir the solution over 4Å molecular sieves for 1 hour to pre-form the N-benzylideneaniline imine.
-
In a separate flask, add anhydrous zinc chloride (6.4 g, 47.1 mmol) and dry THF (50 mL). Stir until dissolved.
-
Cool the imine solution to 0 °C and add the ZnCl₂ solution dropwise. Stir for 30 minutes. Rationale: The Lewis acid (ZnCl₂) coordinates to the imine nitrogen, activating it for cycloaddition.
-
Add Danishefsky's diene (9.0 g, 52.0 mmol) dropwise to the activated imine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (100 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude cycloadduct is then hydrolyzed by dissolving in THF (100 mL) and adding 1 M HCl (20 mL). Stir for 1 hour.
-
Basify the solution with 2 M NaOH and extract with ethyl acetate. The organic layers are dried and concentrated.
-
Purify the resulting piperidinone product by flash column chromatography on silica gel.
-
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials.[19] They are exceptionally well-suited for generating large libraries of structurally diverse piperidines for pharmacological screening due to their operational simplicity and convergence.[20][21]
Causality & Experimental Choices: The classic Hantzsch-type reaction, adapted for piperidine synthesis, involves the condensation of an aldehyde, an amine, and two equivalents of a β-ketoester.[21] The reaction is typically catalyzed by an acid (like acetic acid, picric acid, or tartaric acid) or a Lewis acid.[19][21] The choice of catalyst can influence the reaction rate and, in some cases, the diastereoselectivity of the product.[21] The primary advantage of MCRs is the rapid assembly of molecular complexity from simple, readily available starting materials.[1]
Protocol 4: One-Pot, Four-Component Synthesis of a Highly Functionalized Piperidine
-
Materials: Benzaldehyde, Aniline, Ethyl acetoacetate, Acetic Acid, Ethanol.
-
Procedure:
-
In a round-bottom flask, combine benzaldehyde (5.0 g, 47.1 mmol), aniline (4.4 g, 47.1 mmol), and ethyl acetoacetate (12.3 g, 94.2 mmol, 2.0 eq.) in ethanol (50 mL).
-
Add glacial acetic acid (0.5 mL) as a catalyst. Rationale: The acid catalyzes the multiple condensation and cyclization steps involved in the reaction cascade.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 8 hours. A precipitate often forms as the reaction progresses.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble byproducts.
-
Dry the solid product under vacuum to afford the highly substituted piperidine derivative.
-
The product can be further purified by recrystallization if necessary. Characterize by NMR, MS, and IR spectroscopy.
-
Post-Synthesis Functionalization: N-Arylation
Once a piperidine core has been synthesized, its derivatives can be further diversified to explore structure-activity relationships (SAR). N-arylation is a common and crucial modification. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.[22]
Causality & Experimental Choices: This reaction is highly dependent on the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand.[22] The ligand facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. For sterically hindered amines or less reactive aryl chlorides, specialized ligands (e.g., XPhos, SPhos) are often required. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the piperidine nitrogen.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Protocol 5: Buchwald-Hartwig N-Arylation of Piperidine
-
Materials: Piperidine, 4-Bromotoluene, Palladium(II) acetate (Pd(OAc)₂), XPhos ligand, Sodium tert-butoxide (NaOtBu), Toluene.
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (22 mg, 0.1 mmol, 2 mol%), XPhos (95 mg, 0.2 mmol, 4 mol%), and sodium tert-butoxide (672 mg, 7.0 mmol).
-
Seal the flask, evacuate and backfill with argon (repeat 3 times).
-
Add dry, degassed toluene (20 mL) via syringe.
-
Add 4-bromotoluene (0.65 mL, 5.0 mmol) and piperidine (0.6 mL, 6.0 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite®.[22]
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.[22]
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography to afford the N-arylated piperidine.[22]
-
Application in Pharmacological Screening
The synthetic methods described above enable the creation of a library of piperidine analogs with diverse substitution patterns. These compounds can then be subjected to pharmacological screening to identify potential drug candidates. A typical primary screen might involve testing the compounds for their ability to inhibit a specific enzyme or bind to a target receptor.
Hypothetical Screening Data: Below is a table of hypothetical data for a series of N-substituted piperidines synthesized to target "Enzyme X".
| Compound ID | Synthetic Route | R-Group on Nitrogen | IC₅₀ for Enzyme X (nM) |
| PIP-001 | Protocol 5 | 4-Methylphenyl | 850 |
| PIP-002 | Protocol 5 | 4-Methoxyphenyl | 425 |
| PIP-003 | Protocol 5 | 4-Chlorophenyl | 150 |
| PIP-004 | Protocol 5 | 3,4-Dichlorophenyl | 35 |
| PIP-005 | Protocol 2 | Benzyl | >10,000 |
This data illustrates a preliminary SAR, suggesting that electron-withdrawing groups on the N-aryl substituent enhance inhibitory activity against Enzyme X. Such insights guide the next round of synthesis to further optimize the lead compounds. All synthesized derivatives should also be evaluated for cytotoxicity against relevant cell lines to assess their therapeutic index.[23]
Conclusion
The synthesis of substituted piperidines is a dynamic and essential field within drug discovery. The strategic application of classical methods like pyridine hydrogenation and reductive amination, alongside modern techniques such as the aza-Diels-Alder reaction, multicomponent reactions, and catalytic C-N bond formation, provides medicinal chemists with a robust toolkit. By understanding the rationale behind each synthetic choice and adhering to validated protocols, researchers can efficiently generate diverse molecular libraries, paving the way for the discovery of next-generation therapeutics targeting a wide spectrum of human diseases.
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Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. arkat-usa.org. [Link]
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Trust, H. M., Hughes, D. L., & Campos, K. R. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]
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Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
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(2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry (RSC Publishing). [Link]
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Le, D. N., Wotal, A. C., Stamos, D., & Yu, J.-Q. (2016). N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives. PubMed. [Link]
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(2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
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(n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. . [Link]
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(n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]
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Hanna, L. G., & France, S. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed Central. [Link]
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(n.d.). Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. . [Link]
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(n.d.). Aza-Diels–Alder reaction. Wikipedia. [Link]
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Troubleshooting & Optimization
Preventing ester hydrolysis during piperidine derivative synthesis
Preventing Ester Hydrolysis During Synthesis
Welcome to the technical support center for piperidine derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with ester hydrolysis during their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate this common synthetic hurdle. Our focus is on explaining the "why" behind the methods, ensuring you can make informed decisions in your own lab.
Introduction: The Challenge of Ester Stability
Piperidine scaffolds are ubiquitous in pharmaceuticals, and many synthetic routes involve ester functionalities as key intermediates or as part of the final molecular structure. However, the ester group is susceptible to hydrolysis—a reaction where water cleaves the ester bond to form a carboxylic acid and an alcohol—under both acidic and basic conditions commonly used in multi-step synthesis.[1][2] This unwanted side reaction can lead to reduced yields, purification difficulties, and ultimately, failure to obtain the desired product. This guide will equip you with the knowledge and techniques to protect your ester groups and ensure the success of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding ester hydrolysis in the context of piperidine synthesis.
Q1: Why is my ester hydrolyzing during the N-alkylation of a piperidine derivative?
A: N-alkylation of piperidines often requires the use of a base to neutralize the acid formed during the reaction.[3] If a strong nucleophilic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used, it can attack the electrophilic carbonyl carbon of the ester, leading to saponification (base-catalyzed hydrolysis).[1][4] Additionally, if the reaction is run in a protic solvent or if there is residual water, this can also contribute to hydrolysis, which is often accelerated by heat.[5][6]
Q2: I'm trying to remove a Boc protecting group from the piperidine nitrogen with TFA, but my ester is also cleaving. What's happening?
A: Trifluoroacetic acid (TFA) is a strong acid used for Boc deprotection.[7] While effective for removing the Boc group, the acidic conditions can also catalyze the hydrolysis of the ester, especially if water is present in the reaction mixture.[1][8] This is the reverse of the Fischer esterification reaction.[1][2] The presence of sensitive functional groups can make them incompatible with harsh deprotection conditions.[9]
Q3: Can I use a milder base for my reaction to avoid ester hydrolysis?
A: Yes, using a milder, non-nucleophilic base is a key strategy. Bases like potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or sterically hindered organic bases such as N,N-diisopropylethylamine (DIPEA) are often preferred.[3][10] These bases are strong enough to neutralize the acid generated but are less likely to act as nucleophiles and attack the ester group.
Q4: How does temperature affect ester hydrolysis?
A: Generally, increasing the reaction temperature accelerates the rate of most chemical reactions, including ester hydrolysis.[6][11] Providing more thermal energy helps the reactants overcome the activation energy barrier for the hydrolysis reaction.[6] If you are observing ester hydrolysis, reducing the reaction temperature can often slow down this unwanted side reaction significantly.
Q5: Are there types of esters that are more resistant to hydrolysis?
A: Yes, steric hindrance around the ester's carbonyl group can significantly slow down the rate of hydrolysis by making it more difficult for nucleophiles (like water or hydroxide) to attack.[12][13][14] For example, a tert-butyl ester is generally more resistant to hydrolysis than a methyl or ethyl ester due to the bulky tert-butyl group.[12]
Part 2: Troubleshooting Guide & In-Depth Solutions
This section provides a more detailed analysis of specific experimental problems and offers robust solutions with step-by-step protocols.
Issue 1: Ester Saponification During Base-Mediated N-Alkylation
You are performing an N-alkylation on a piperidine ester (e.g., ethyl nipecotate) using an alkyl halide and a base, but you are observing significant formation of the corresponding carboxylic acid.
Root Cause Analysis:
The use of strong, nucleophilic bases like NaOH or KOH in the presence of an ester is a classic recipe for saponification.[15][16][17] The hydroxide ion directly attacks the ester carbonyl, leading to the formation of a carboxylate salt.[4]
Visualizing the Problem:
Caption: Competing reaction pathways during N-alkylation.
Solutions & Protocols:
-
Choice of Base: Switch to a non-nucleophilic inorganic base or a sterically hindered organic base.
Base Type Recommended Bases Rationale Inorganic K₂CO₃, NaHCO₃, Cs₂CO₃ Weakly basic and poor nucleophiles. Effective at neutralizing generated acid.[3][10] Organic DIPEA, Triethylamine (TEA) Sterically hindered amines that act as proton sponges but not as nucleophiles. -
Solvent and Moisture Control: Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Water is a reactant in hydrolysis.[5] Proper storage of reagents in a desiccator is crucial.[18]
Optimized N-Alkylation Protocol (Minimizing Hydrolysis):
-
To a stirred solution of the piperidine ester (1.0 eq.) in anhydrous acetonitrile (MeCN) or dimethylformamide (DMF), add the alkyl halide (1.1-1.5 eq.).
-
Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.) as the base.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography.
Issue 2: Hydrolysis During Acidic Deprotection of a Boc Group
You are deprotecting an N-Boc piperidine ester using a standard TFA/DCM protocol, but are seeing significant loss of the ester group.
Root Cause Analysis:
Strong acids like TFA can catalyze ester hydrolysis, particularly with prolonged reaction times, elevated temperatures, or the presence of water.[19] While Boc deprotection is often fast, sensitive substrates can still undergo side reactions.[9][20]
Visualizing the Orthogonal Strategy:
Caption: Decision workflow for selective Boc deprotection.
Solutions & Protocols:
-
Milder Acidic Conditions: Replace TFA with a less aggressive acid. HCl generated in situ or used as a solution in an anhydrous solvent is a common alternative.
Reagent Conditions Rationale HCl in Dioxane/Et₂O 4M solution, 0 °C to RT Provides acidic conditions sufficient for Boc cleavage with less risk to many ester types. Oxalyl Chloride in Methanol Room temperature A mild method for selective N-Boc deprotection.[9][21] Aqueous Phosphoric Acid In THF An environmentally benign and mild reagent for deprotection.[19][22] -
Control Reaction Time and Temperature: Perform the deprotection at 0 °C and monitor the reaction closely. Quench the reaction as soon as the starting material is consumed to minimize over-exposure to the acid.
Mild Boc-Deprotection Protocol:
-
Dissolve the N-Boc piperidine ester (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM) or dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 4M solution of HCl in dioxane (5-10 eq.) dropwise.
-
Stir at 0 °C and monitor the reaction by TLC every 15-30 minutes.
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate.
Issue 3: Hydrolysis During Acylation or Amidation Reactions
You are attempting to acylate the piperidine nitrogen or convert the ester to an amide, but hydrolysis of the starting ester is competing with the desired reaction.
Root Cause Analysis:
-
Acylation: Catalysts like 4-dimethylaminopyridine (DMAP) are highly effective for acylation but can also promote side reactions if conditions are not optimized.[23][24][25][26][27]
-
Amidation: Direct conversion of an ester to an amide often requires harsh conditions (high temperature, strong base/acid) that can favor hydrolysis.
Solutions & Protocols:
-
DMAP-Catalyzed Acylation: Use DMAP catalytically (0.05-0.2 eq.) rather than stoichiometrically. Run the reaction under strictly anhydrous conditions.[24]
-
Direct Amidation Reagents: Employ modern reagents designed for direct amidation of carboxylic acids (if you choose to hydrolyze the ester first in a controlled manner) or for direct conversion of esters to amides under mild conditions. Reagents like methyltrimethoxysilane (MTM) can mediate direct amidation effectively.[28][29][30]
Protocol for Direct Amidation of a Carboxylic Acid (Post-Hydrolysis):
This protocol assumes a controlled, intentional hydrolysis of the ester to the carboxylic acid as the first step.
-
Hydrolyze the piperidine ester to the corresponding carboxylic acid using standard saponification (e.g., LiOH in THF/H₂O), followed by acidic workup.
-
To a solution of the resulting carboxylic acid (1.0 eq.) and the desired amine (1.2 eq.) in toluene, add methyltrimethoxysilane (MTM) (2.5 eq.).[29][30]
-
Reflux the mixture and monitor by TLC or LC-MS.
-
Workup involves evaporation followed by treatment with a THF/aqueous NaOH solution to remove siloxane byproducts, yielding the pure amide.[28][29]
Part 3: Advanced Strategies for Ester Protection
For particularly challenging syntheses, proactive protection of the ester functionality is the best approach.
-
Steric Shielding: As previously mentioned, using sterically bulky esters like tert-butyl or isopropyl esters can dramatically reduce the rate of hydrolysis.[12] This is a powerful, yet simple, design choice at the start of a synthetic sequence.
-
Orthogonal Protecting Groups: This strategy allows for the selective removal of one protecting group in the presence of another.[31][32] For a piperidine derivative, you could protect the nitrogen with a group that is removed under conditions that do not affect the ester.
Example of an Orthogonal Strategy:
-
Nitrogen Protection: Use a Carboxybenzyl (Cbz) group. It is stable to the basic conditions used for ester manipulation.
-
Ester Functionality: Use a methyl or ethyl ester.
-
Selective Deprotection: The Cbz group can be removed via hydrogenolysis (H₂, Pd/C), which will not affect the ester group.
-
Orthogonal Protection Scheme:
Caption: Workflow using an orthogonal protecting group strategy.
Summary of Key Preventative Measures
| Strategy | Key Actions | When to Use |
| Reagent Selection | Use non-nucleophilic bases (K₂CO₃, DIPEA). Use mild acids (HCl in dioxane). | For any reaction involving basic or acidic conditions. |
| Reaction Conditions | Use anhydrous solvents; run under inert atmosphere; keep temperatures as low as possible. | Universally applicable. Especially important for prolonged reactions. |
| Steric Hindrance | Synthesize or purchase starting materials with bulky esters (t-Bu, Isopropyl). | When designing a synthetic route from scratch. |
| Orthogonal Protection | Protect the piperidine nitrogen with a group stable to your reaction conditions (e.g., Cbz). | For multi-step syntheses where the ester must be preserved through various transformations. |
By understanding the mechanisms of ester hydrolysis and implementing these strategic solutions, you can significantly improve the outcomes of your piperidine derivative syntheses.
References
- Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
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- ResearchGate. (2017).
- Suzhou Highfine Biotech.
- PubMed. (2021).
- Chemistry Steps.
- National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Organic Chemistry Portal. Protective Groups.
- ChemistryViews. (2022).
- National Institutes of Health (NIH). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin.
- CORE.
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- Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?.
- Master Organic Chemistry. (2018).
- Organic Chemistry Portal. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions.
- ResearchGate. (2025).
- Longdom Publishing. (2014). Aspen Plus® Simulation of Saponification of Ethyl Acetate in the Presence of Sodium Hydroxide in a Plug Flow Reactor.
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- ResearchGate. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)
- Organic Chemistry Portal.
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- University of Birmingham.
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- Protecting Groups.
- ResearchGate. (2025). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters.
- National Institutes of Health (NIH). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes.
- ResearchGate.
- ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
- National Institutes of Health (NIH). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Chemguide. hydrolysis of esters.
- National Institutes of Health (NIH). Methyltrimethoxysilane (MTM)
- MDPI. (2019). Experimental Studies of Ethyl Acetate Saponification Using Different Reactor Systems: The Effect of Volume Flow Rate on Reactor Performance and Pressure Drop.
- ResearchGate. (2025). 4-Dimethylamino-pyridine(DMAP).
- Wikipedia. Protecting group.
- ACS Publications. (2022). Methyltrimethoxysilane (MTM)
- ResearchGate. (2025). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Ester to Acid - Common Conditions.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- ScholarWorks @ UTRGV.
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- OperaChem. (2024).
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Addressing steric hindrance in N-pivaloyl group reactions
Technical Support Center: N-Pivaloyl Group Reactions
Welcome to the technical support guide for navigating the challenges associated with the N-pivaloyl (Piv) protecting group. The pivaloyl group is a valuable tool in multi-step synthesis due to its high stability under a wide range of conditions; however, its significant steric bulk, conferred by the tert-butyl moiety, presents unique challenges during both its installation and removal.[1][2] This guide provides in-depth troubleshooting advice, field-proven protocols, and the mechanistic reasoning behind our recommendations to help you overcome these steric hurdles.
Section 1: Troubleshooting N-Pivaloylation (Protection)
The primary challenge in forming an N-pivaloyl amide is the steric clash between the bulky pivaloyl chloride (or anhydride) and the nitrogen nucleophile, especially with secondary or sterically encumbered primary amines.
Q1: My standard acylation with pivaloyl chloride and triethylamine is extremely slow or fails completely for my hindered amine. What is the underlying issue and what should I try next?
Answer:
The core issue is twofold: the low electrophilicity of the pivaloyl chloride's carbonyl carbon and the severe steric hindrance that prevents the amine's lone pair from achieving the necessary trajectory for nucleophilic attack. The tert-butyl group effectively shields the carbonyl center, dramatically slowing the rate of reaction.[3] Standard bases like triethylamine may not be sufficient to activate the components or facilitate the reaction effectively.
Your troubleshooting strategy should focus on increasing the electrophilicity of the acylating agent or using a more potent catalytic system.
Troubleshooting Workflow for N-Pivaloylation
Caption: Logical workflow for troubleshooting difficult N-pivaloylation reactions.
Recommended Solutions & Mechanistic Rationale:
-
Switch to Pivalic Anhydride with a Nucleophilic Catalyst: Pivalic anhydride in combination with 4-(Dimethylamino)pyridine (DMAP) is a highly effective system.[4]
-
Causality: DMAP is a hyper-nucleophilic catalyst. It attacks the anhydride to form a pivaloyl-pyridinium intermediate. This intermediate is significantly more electrophilic than the anhydride itself, readily undergoing reaction with the hindered amine. The pyridinium ion is an excellent leaving group, which further accelerates the reaction.
-
-
Employ Lewis Acid Catalysis: The use of catalytic amounts of Lewis acids like Zinc (II) chloride (ZnCl₂), Magnesium bromide (MgBr₂·OEt₂), or Bismuth (III) triflate (Bi(OTf)₃) can effectively promote the reaction, even under solvent-free conditions.[4][5][6]
-
Causality: The Lewis acid coordinates to the carbonyl oxygen of the pivaloyl chloride or anhydride. This coordination withdraws electron density from the carbonyl carbon, making it a much stronger electrophile and more susceptible to attack by the weakly nucleophilic, hindered amine.
-
Comparative Table of Pivaloylation Conditions
| Method | Acylating Agent | Catalyst/Base | Pros | Cons | Typical Yields |
| Standard | Pivaloyl Chloride | Pyridine, Et₃N | Simple setup, inexpensive. | Fails for hindered substrates. | Variable (0-90%) |
| Catalytic | Pivalic Anhydride | DMAP, DMAP·HCl[4] | High yields, effective for hindered amines. | DMAP is toxic, anhydride can be costly. | High (85-99%) |
| Lewis Acid | Pivaloyl Chloride | ZnCl₂, Bi(OTf)₃[4][5] | Mild conditions, often high-yielding. | Requires anhydrous conditions, potential for side reactions. | High (80-95%) |
| Mixed Anhydride | Pivaloyl Chloride | Formic Acid[7] | High reactivity, avoids harsh bases. | Requires careful control of stoichiometry. | Good to Excellent |
Section 2: Troubleshooting N-Pivaloyl Deprotection
The chemical stability that makes the pivaloyl group an excellent protector also makes it notoriously difficult to remove.[8] The tert-butyl group shields the amide carbonyl from attack by both nucleophiles and hydrides, and it sterically disfavors the formation of the tetrahedral intermediate required for hydrolysis.
Q2: I need to remove an N-pivaloyl group, but my molecule is sensitive to the harsh acidic or basic hydrolysis conditions typically cited. What are my options?
Answer:
This is a classic challenge in complex molecule synthesis. Standard saponification or acidolysis often fails or requires forcing conditions (e.g., refluxing in strong acid/base) that are incompatible with other functional groups.[9] Your strategy must be tailored to the stability of your substrate.
Deprotection Decision Pathway
Caption: Decision-making flowchart for selecting an N-pivaloyl deprotection method.
Recommended Solutions & Mechanistic Rationale:
-
Reductive Cleavage with Hydride Reagents: This is often the most effective method for base-sensitive substrates.
-
Reagents: Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H).[1]
-
Causality: These powerful reducing agents can attack the sterically hindered carbonyl, which is coordinated to the aluminum center. The reaction proceeds through a stable intermediate that, upon aqueous workup, cleaves to yield the free amine. This method avoids harsh proton-based hydrolysis pathways.
-
-
Strong, Non-nucleophilic Bases: For certain substrates, particularly N-pivaloyl indoles, a strong base can be highly effective.
-
Reagent: Lithium diisopropylamide (LDA).[8]
-
Causality: In the case of N-pivaloylindoles, LDA does not directly attack the carbonyl. Instead, it is believed to facilitate a base-mediated cleavage. The reaction often requires elevated temperatures (e.g., 40-45 °C in THF) to proceed efficiently, but it can provide quantitative deprotection where other methods fail.[8] This method is particularly noteworthy as it was discovered serendipitously during alkylation studies.[8]
-
-
Forced Hydrolysis (Last Resort): For very robust molecules lacking sensitive functional groups, traditional hydrolysis can be forced.
-
Reagents: Concentrated aqueous HCl or HBr at reflux; strong alkali like NaOH or KOH at reflux.[2][9]
-
Causality: These conditions provide enough thermal energy to overcome the high activation barrier for the formation of the tetrahedral intermediate, driving the hydrolysis to completion over extended periods. This is a "brute force" approach and should be used with extreme caution.
-
Comparative Table of Deprotection Methods
| Method | Reagent(s) | Conditions | Key Advantages | Major Limitations |
| Reductive Cleavage | LiAlH₄, DIBAL-H | Anhydrous THF, 0°C to rt | Effective at low temp, avoids harsh pH. | Reduces other carbonyls (esters, ketones), not chemoselective.[1] |
| Strong Base | LDA | Anhydrous THF, 40-45°C | Highly effective for specific substrates (e.g., indoles).[8] | Requires a substrate stable to strong bases, not universally applicable. |
| Acid Hydrolysis | Conc. HCl, HBr | Reflux | Simple, inexpensive reagents. | Extremely harsh, destroys acid-labile groups.[2] |
| Base Hydrolysis | NaOH, KOH | Reflux | Effective for robust substrates. | Extremely harsh, causes epimerization and destroys base-labile groups.[9] |
Section 3: Frequently Asked Questions (FAQs)
Q3: Can I use pivalic anhydride for pivaloylation without a catalyst? A: While possible for highly nucleophilic, unhindered amines, it is generally inefficient for the challenging substrates where the pivaloyl group is typically employed. For hindered amines, a catalyst like DMAP or a Lewis acid is almost always necessary to achieve a reasonable reaction rate and yield.[4]
Q4: My N-pivaloyl deprotection with LiAlH₄ is giving me a complex mixture. Why? A: LiAlH₄ is a very powerful, non-selective reducing agent. If your molecule contains other reducible functional groups (esters, amides, nitriles, ketones, etc.), they will likely be reduced as well, leading to a product mixture. Ensure your substrate is compatible or that other sensitive groups are appropriately protected.
Q5: Are there alternative bulky protecting groups that are easier to remove? A: Yes. If the extreme stability of the pivaloyl group is not strictly necessary, consider using the tert-butoxycarbonyl (Boc) group. The Boc group provides significant steric protection but is readily cleaved under mild acidic conditions (e.g., TFA in DCM), offering a much more versatile deprotection profile.[1][10] Carbobenzyloxy (Cbz) is another option, removable by hydrogenolysis.[10][11]
Section 4: Field-Validated Experimental Protocols
Protocol 1: Catalytic Pivaloylation of a Sterically Hindered Amine
This protocol details the pivaloylation of a hindered secondary amine using pivalic anhydride and catalytic DMAP, a method proven effective for difficult substrates.[4]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hindered amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP, 0.05 - 0.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Add pivalic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (to remove DMAP and any unreacted amine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: LDA-Mediated Deprotection of an N-Pivaloyl Indole
This protocol is adapted from literature reports for the challenging removal of a pivaloyl group from an indole nitrogen.[8]
-
Preparation: To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add anhydrous tetrahydrofuran (THF, approx. 0.2 M). Cool the solvent to -78 °C (acetone/dry ice bath).
-
LDA Preparation/Addition: Slowly add n-butyllithium (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C to pre-form LDA, or use a commercially available solution of LDA (2.1 eq).
-
Substrate Addition: Add a solution of the N-pivaloyl indole (1.0 eq) in a minimum amount of anhydrous THF dropwise to the LDA solution at -78 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm. Place the flask in a pre-heated oil bath at 45-50 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution in vacuo. Purify the resulting crude product by flash column chromatography to yield the deprotected indole.
References
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Chakraborti, A. K., & Nayak, M. K. (1998). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 63(23), 8627–8632. [Link]
-
Avila-Zárraga, J. G., & Martínez, R. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecular Diversity, 8(4), 417-421. [Link]
-
Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results. Eureka | Patsnap. [Link]
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Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
ResearchGate. (n.d.). Deprotection of the pivaloyl group with LiAlH4. ResearchGate. [Link]
-
Reddy, C. R., Mahipal, B., & Yaragorla, S. R. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. [Link]
-
Gmeiner, P., & Bollinger, B. (2001). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. The Journal of Organic Chemistry, 66(12), 4309-4313. [Link]
- Google Patents. (n.d.). US6562977B2 - Process for the preparation of mixed anhydrides.
-
ResearchGate. (n.d.). Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. ResearchGate. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Royal Society of Chemistry. [Link]
-
PubMed. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. National Center for Biotechnology Information. [Link]
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Technical Support Center: Synthesis of Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are scaling up this important intermediate. My goal is to provide you with not just a protocol, but a comprehensive resource grounded in mechanistic principles and practical field experience to help you anticipate challenges, troubleshoot issues, and ensure a successful, scalable synthesis.
Synthesis Overview
The target molecule is synthesized via a nucleophilic acyl substitution, specifically the N-acylation of Methyl piperidine-4-carboxylate with pivaloyl chloride. This reaction, often performed under Schotten-Baumann conditions, is robust but requires careful control of stoichiometry, temperature, and moisture to achieve high yield and purity.[1][2] The primary challenge lies in managing the reactivity of pivaloyl chloride and preventing unwanted side reactions, such as hydrolysis of the acylating agent or the product's ester group.
A tertiary amine base, such as triethylamine (TEA) or pyridine, is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.[3][4] This prevents the protonation of the starting piperidine, which would render it non-nucleophilic and halt the reaction.
Caption: General reaction scheme for the N-acylation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system with integrated checkpoints for reaction monitoring.
2.1. Reagent & Materials Table
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume |
| Methyl piperidine-4-carboxylate | 143.18 | 100 | 1.0 | 14.32 g |
| Pivaloyl Chloride | 120.58 | 105 | 1.05 | 12.66 g (12.4 mL) |
| Triethylamine (TEA) | 101.19 | 120 | 1.2 | 12.14 g (16.7 mL) |
| Dichloromethane (DCM), anhydrous | - | - | - | 200 mL |
2.2. Step-by-Step Methodology
-
Preparation: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add Methyl piperidine-4-carboxylate (14.32 g, 100 mmol) and anhydrous dichloromethane (200 mL).
-
Inert Atmosphere: Flush the system with dry nitrogen for 10-15 minutes. Anhydrous conditions are critical as pivaloyl chloride is highly sensitive to moisture.[5]
-
Addition of Base: Add triethylamine (16.7 mL, 120 mmol) to the flask. Stir the solution until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining a low temperature is essential to control the exothermic nature of the acylation.[6]
-
Acylation: Add pivaloyl chloride (12.4 mL, 105 mmol) to the dropping funnel. Add the pivaloyl chloride dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylammonium chloride) will form.[6]
-
Reaction Monitoring (Checkpoint): After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature, stirring for an additional 2-3 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting piperidine spot is consumed.
-
TLC System: Ethyl acetate/Hexanes (1:1).
-
Visualization: Potassium permanganate (KMnO₄) stain. The starting material (a secondary amine) will stain readily, while the product (a tertiary amide) will be less active.
-
-
Work-up & Extraction:
-
Once the reaction is complete, cool the mixture again to 0 °C and slowly quench by adding 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) - to remove excess triethylamine.
-
Saturated NaHCO₃ solution (2 x 50 mL) - to remove any pivalic acid and residual HCl.
-
Brine (1 x 50 mL) - to remove residual water.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
Q1: My reaction yield is very low, or I see no product formation.
-
Possible Cause 1: Reagent Inactivation. Pivaloyl chloride is highly reactive and readily hydrolyzes upon contact with atmospheric moisture to form inactive pivalic acid.[5][7]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (Nitrogen or Argon). Use a fresh bottle of pivaloyl chloride or one that has been properly stored.
-
-
Possible Cause 2: Insufficient Base. The reaction generates one equivalent of HCl. If there is not enough base to neutralize it, the starting amine will be protonated, forming an unreactive ammonium salt.[8]
-
Solution: Verify the purity and quantity of your triethylamine. It is hygroscopic and can contain water. Use a slight excess (1.1-1.2 equivalents) to ensure complete acid scavenging.
-
Q2: The reaction stalls and TLC shows significant amounts of unreacted starting material even after several hours.
-
Possible Cause: Low Reactivity. While the initial reaction is exothermic, prolonged stirring at 0 °C may slow the reaction rate for the final percentage of starting material.
-
Solution: As described in the protocol, after the controlled addition at 0 °C, allow the reaction to warm to room temperature.[6] This often provides the necessary energy to drive the reaction to completion without promoting significant side reactions. If it still stalls, a gentle warming to 35-40 °C for a short period can be considered, but must be monitored closely.
-
Q3: My purified product is contaminated with a greasy solid identified as pivalic acid.
-
Possible Cause: Incomplete Work-up or Reagent Hydrolysis. This indicates that either the pivaloyl chloride hydrolyzed during the reaction (see Q1) or the basic wash during the work-up was insufficient to remove the resulting pivalic acid.
-
Solution: Ensure your work-up includes a thorough wash with a saturated sodium bicarbonate (NaHCO₃) solution. Perform the wash twice and check the pH of the second aqueous wash to ensure it is basic (pH > 8).
-
Q4: My NMR/MS analysis shows a species with a mass 14 units lower than the expected product, suggesting loss of a methyl group.
-
Possible Cause: Ester Hydrolysis. The methyl ester functional group is sensitive to hydrolysis under basic conditions, especially with stronger bases like NaOH or LiOH, or with prolonged exposure and heat.[9][10][11] This converts the ester to a carboxylate salt, which becomes a carboxylic acid upon acidic work-up.
-
Solution: Avoid using strong aqueous bases (NaOH, KOH) in your work-up. Use a milder base like NaHCO₃ or K₂CO₃.[12] Ensure the work-up is performed at room temperature or below and is not unnecessarily prolonged.
-
Caption: Decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
-
Q: What is the reaction mechanism?
-
A: The reaction proceeds via a nucleophilic acyl substitution . The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The triethylamine base then deprotonates the resulting ammonium ion to yield the final neutral amide product.[7][13]
-
-
Q: Can I use a different base, like sodium hydroxide?
-
A: While a two-phase Schotten-Baumann reaction with an inorganic base like NaOH is possible, it carries a higher risk of hydrolyzing both the pivaloyl chloride and the product's methyl ester.[2][11] Using a non-nucleophilic organic base like triethylamine in an anhydrous organic solvent provides better control and minimizes water-related side reactions.
-
-
Q: Is it necessary to use a 5% excess of pivaloyl chloride?
-
A: Using a slight excess (1.05 to 1.1 equivalents) of the acylating agent helps ensure that all of the more valuable starting amine is consumed. The unreacted pivaloyl chloride and its hydrolysis product (pivalic acid) are easily removed during the aqueous work-up.
-
-
Q: My product streaks badly on the silica gel column. How can I improve the chromatography?
-
A: Tertiary amines and amides can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking. To mitigate this, you can add a small amount of triethylamine (e.g., 0.5-1%) to your eluent. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
-
Q: What are the primary safety hazards I should be aware of?
-
A: Pivaloyl chloride is the main hazard. It is corrosive, a lachrymator, and reacts violently with water, releasing HCl gas.[7][14] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction itself is exothermic and should be cooled properly during the addition phase to prevent a runaway reaction.[15]
-
References
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- PMC - NIH. (n.d.). Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists.
- Google Patents. (n.d.). CN101311155A - Process for preparing chloro-pivalyl chloride.
- BYJU'S. (2019). Schotten Baumann Reaction.
- ResearchGate. (2017). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?.
- Chemguide. (n.d.). acyl chlorides with ammonia or primary amines.
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- Organic Syntheses Procedure. (n.d.). The flask is resealed with the septum and is flushed with nitrogen. The suspension is stirred for 5 min and then cooled to 0 °C in an ice-water bath for 20 min..
- Chemguide. (n.d.). hydrolysing esters.
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Validation & Comparative
Confirming the Unseen: A 2D NMR-Based Guide to the Structural Elucidation of Methyl 1-pivaloylpiperidine-4-carboxylate
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor.[1][2][3] For novel entities like Methyl 1-pivaloylpiperidine-4-carboxylate, a substituted piperidine derivative, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, while foundational, often falls short of providing the complete architectural picture. Herein, we present a comprehensive guide leveraging the power of two-dimensional (2D) NMR spectroscopy to meticulously assemble the molecular puzzle of this compound, demonstrating a self-validating workflow applicable to a wide range of complex small molecules.
The Challenge: Beyond the 1D Spectrum
A cursory examination of the ¹H and ¹³C NMR spectra of Methyl 1-pivaloylpiperidine-4-carboxylate would reveal a collection of signals. However, assigning each signal to a specific proton or carbon atom and, more critically, confirming the connectivity between these atoms, can be an intricate task. The piperidine ring's conformational flexibility and the presence of multiple methylene groups can lead to signal overlap and complex splitting patterns, obscuring a straightforward interpretation.[4][5] This is where the suite of 2D NMR experiments becomes indispensable, transforming a list of chemical shifts into a detailed molecular blueprint.
A Symphony of Correlations: The 2D NMR Toolkit
To unequivocally determine the structure of Methyl 1-pivaloylpiperidine-4-carboxylate, we employ a trio of powerful 2D NMR experiments: COSY, HSQC, and HMBC.[6][7][8][9][10] Each experiment provides a unique piece of the structural puzzle by revealing correlations between different nuclei.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][11] This is invaluable for tracing out the proton networks within the piperidine ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to a carbon atom.[6][8][12] This allows for the unambiguous assignment of protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.[6][12][13] This is the key to connecting the different spin systems and identifying quaternary carbons.
Experimental Protocol: A Self-Validating Workflow
The following is a detailed, step-by-step methodology for acquiring and analyzing the 2D NMR data for Methyl 1-pivaloylpiperidine-4-carboxylate.
Sample Preparation
-
Dissolution: Dissolve approximately 10-20 mg of Methyl 1-pivaloylpiperidine-4-carboxylate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. The presence of undissolved material can significantly degrade the quality of the spectra.
NMR Data Acquisition
The following experiments are typically performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the chemical shifts and multiplicities of all proton signals.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling, to identify the chemical shifts of all carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[7][14]
-
COSY: Acquire a gradient-enhanced ¹H-¹H COSY spectrum.
-
HSQC: Acquire a gradient-enhanced ¹H-¹³C HSQC spectrum.
-
HMBC: Acquire a gradient-enhanced ¹H-¹³C HMBC spectrum.
Data Interpretation: Assembling the Molecular Structure
Let's now walk through the interpretation of the expected 2D NMR data for Methyl 1-pivaloylpiperidine-4-carboxylate.
Expected Chemical Shifts
Based on known chemical shift ranges, we can predict the approximate locations of the signals for our target molecule.[15][16][17]
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pivaloyl -C(CH₃)₃ | ~1.2 | ~28 (CH₃), ~39 (quaternary C) |
| Piperidine H2/H6 | ~3.0 - 4.5 | ~40 - 50 |
| Piperidine H3/H5 | ~1.5 - 2.0 | ~25 - 35 |
| Piperidine H4 | ~2.5 | ~40 - 45 |
| Ester -OCH₃ | ~3.7 | ~52 |
| Ester -C=O | - | ~175 |
| Amide -C=O | - | ~177 |
Step-by-Step Analysis
-
Identifying the Spin Systems with COSY: The COSY spectrum will reveal the connectivity within the piperidine ring. We expect to see correlations between H4 and the adjacent H3/H5 protons. In turn, the H3/H5 protons will show correlations to the H2/H6 protons. This allows us to trace the proton framework of the six-membered ring.
-
Assigning Protonated Carbons with HSQC: The HSQC spectrum will provide direct one-bond ¹H-¹³C correlations. Each proton signal from the piperidine ring (H2/H6, H3/H5, H4) will correlate to its corresponding carbon signal (C2/C6, C3/C5, C4). Similarly, the singlet from the pivaloyl methyl groups will correlate to its carbon signal, and the ester methyl singlet will correlate to the ester methyl carbon.
-
Connecting the Fragments with HMBC: The HMBC spectrum is crucial for piecing together the entire structure. We anticipate the following key long-range correlations:
-
Pivaloyl to Piperidine: The protons of the pivaloyl methyl groups (-C(CH₃)₃) will show a correlation to the amide carbonyl carbon and the quaternary carbon of the pivaloyl group. They will also show a crucial correlation to the C2 and C6 carbons of the piperidine ring, confirming the attachment of the pivaloyl group to the nitrogen.
-
Ester to Piperidine: The protons of the ester methyl group (-OCH₃) will show a correlation to the ester carbonyl carbon. The H4 proton of the piperidine ring will show a correlation to this same ester carbonyl carbon, confirming the position of the ester group at C4.
-
Within the Piperidine Ring: Protons on one carbon will show correlations to adjacent carbons, further solidifying the ring structure. For example, H2/H6 will show correlations to C3/C5 and C4.
-
// HMBC Correlations H_piv_Me -> C_piv_CO; H_piv_Me -> C_piv_quat; H_piv_Me -> C2; H_piv_Me -> C6; H4 -> C_ester_CO; H_ester_Me -> C_ester_CO; } Caption: Key expected HMBC correlations for structural confirmation.
Conclusion: A Robust and Reliable Approach
By systematically applying a suite of 2D NMR experiments, we can move beyond simple spectral interpretation to a robust and self-validating confirmation of the structure of Methyl 1-pivaloylpiperidine-4-carboxylate. The COSY experiment delineates the proton spin systems, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment provides the crucial long-range correlations that piece the molecular fragments together. This methodical approach not only ensures the correct structural assignment but also serves as a powerful and versatile strategy for the characterization of novel chemical entities in the demanding environment of pharmaceutical and chemical research.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
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JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
National Center for Biotechnology Information. (2021, July 15). NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]
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MDPI. (2021, August 25). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Royal Society of Chemistry. (2022, September 26). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
YouTube. (2012, January 9). Introduction to COSY NMR Spectroscopy. [Link]
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
ACS Publications. (2023, March 23). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. [Link]
-
News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. [Link]
-
ResearchGate. (2021, February 12). (PDF) Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. [Link]
-
ACD/Labs. The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]
-
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-
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ResearchGate. (2024, August 5). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra | Request PDF. [Link]
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A Comparative Guide to N-Protected Piperidine-4-Carboxylate Building Blocks: Pivaloyl vs. Boc
In the landscape of modern drug discovery and organic synthesis, the piperidine moiety is a cornerstone scaffold, prized for its prevalence in bioactive molecules and its versatile synthetic handles. The strategic use of protecting groups on the piperidine nitrogen is paramount for achieving desired chemical transformations with precision and high yield. Among the plethora of available protecting groups, the tert-butoxycarbonyl (Boc) group is ubiquitous, while the pivaloyl (Piv) group presents a robust, albeit less common, alternative.
This guide provides an in-depth, objective comparison of two key building blocks: Methyl 1-pivaloylpiperidine-4-carboxylate and N-Boc-piperidine-4-carboxylate . We will delve into their respective chemical properties, stability profiles, and deprotection methodologies, supported by established chemical principles and experimental insights, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical and Reactivity Profiles
A summary of the fundamental properties and reactivity of the two compounds is presented below, highlighting the critical differences that dictate their synthetic utility.
| Property | Methyl 1-pivaloylpiperidine-4-carboxylate | N-Boc-piperidine-4-carboxylate |
| Molecular Formula | C12H21NO3 | C11H19NO4 |
| Molecular Weight | 227.30 g/mol | 229.27 g/mol [1] |
| Protecting Group | Pivaloyl (Piv) | tert-butoxycarbonyl (Boc) |
| Primary Deprotection Condition | Basic or Reductive | Acidic |
| Stability to Strong Acids | High | Low |
| Stability to Strong Bases | Moderate | High |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, Trityl) | Orthogonal to base-labile groups (e.g., Fmoc, Ac) |
The Pivaloyl Protector: A Bastion of Stability
The pivaloyl group, a sterically hindered acyl group, imparts significant stability to the piperidine nitrogen. This robustness makes Methyl 1-pivaloylpiperidine-4-carboxylate an excellent choice for multi-step syntheses where the piperidine nitrogen must remain protected through a variety of reaction conditions, particularly those involving strong acids or oxidants.
Deprotection of the Pivaloyl Group: A Matter of Force
The very stability of the pivaloyl group necessitates more forcing conditions for its removal. Typically, this is achieved under strong basic or reductive conditions.
This protocol outlines a general procedure for the removal of the pivaloyl group.
Materials:
-
Methyl 1-pivaloylpiperidine-4-carboxylate
-
6M Sodium Hydroxide (NaOH) solution
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 1-pivaloylpiperidine-4-carboxylate (1.0 eq) in a 1:1 mixture of Methanol and 6M aqueous NaOH.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Dilute the aqueous residue with water and extract with Dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO3 and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected piperidine.
Causality of Experimental Choices: The use of a strong base like NaOH in combination with heating is necessary to overcome the steric hindrance and electronic stability of the pivaloyl amide bond. Methanol is used as a co-solvent to ensure the solubility of the starting material.
Caption: Acid-mediated deprotection of the Boc group.
Orthogonal Protection Strategies: The Key to Complex Synthesis
The contrasting deprotection conditions for the pivaloyl and Boc groups make them "orthogonal" to each other. This orthogonality is a powerful tool in complex molecule synthesis, allowing for the selective deprotection of one group while the other remains intact.
For instance, a molecule containing both an N-Piv and an N-Boc protected amine can have the Boc group selectively removed with acid, leaving the pivaloyl group untouched. Conversely, the pivaloyl group could be removed under basic conditions without affecting the Boc group. This selective manipulation is crucial for the regioselective functionalization of poly-functional molecules.
Conclusion: Selecting the Right Tool for the Job
The choice between Methyl 1-pivaloylpiperidine-4-carboxylate and N-Boc-piperidine-4-carboxylate is not a matter of which is "better," but rather which is more suitable for the specific synthetic context.
-
Choose Methyl 1-pivaloylpiperidine-4-carboxylate when:
-
The piperidine nitrogen needs to be protected through harsh acidic or oxidative conditions.
-
An orthogonal protecting group to acid-labile functionalities is required.
-
The synthetic route can accommodate a final deprotection step under strong basic or reductive conditions.
-
-
Choose N-Boc-piperidine-4-carboxylate when:
-
Mild deprotection conditions are a priority.
-
The subsequent reaction steps are compatible with the acid-lability of the Boc group.
-
An orthogonal protecting group to base-labile functionalities is needed.
-
By understanding the distinct characteristics of the pivaloyl and Boc protecting groups, researchers can strategically incorporate these valuable building blocks into their synthetic workflows, paving the way for the efficient and elegant construction of complex molecular architectures.
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Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]
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An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link]
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Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. Available at: [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. Available at: [Link]
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Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum. Available at: [Link]
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SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ijptonline.com. Available at: [Link]
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Differentiating the Indistinguishable: A Senior Application Scientist's Guide to Spectral Data Comparison of Substituted Pyrazole Regioisomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of substituted pyrazoles is a critical step in ensuring the efficacy and safety of novel therapeutics. The subtle difference between regioisomers—molecules with the same molecular formula but different spatial arrangements of substituents on the pyrazole core—can lead to vastly different pharmacological profiles. This guide provides an in-depth comparison of spectral data for distinguishing these closely related compounds, grounded in field-proven insights and experimental data.
The Challenge of Regioisomerism in Pyrazoles
The synthesis of substituted pyrazoles often yields a mixture of regioisomers, such as the 1,3- and 1,5-disubstituted or the 3- and 5-monosubstituted analogs. This arises from the tautomeric nature of the pyrazole ring.[1][2] Differentiating these isomers is non-trivial, as they can exhibit very similar physical properties. Spectroscopic techniques, however, offer a powerful arsenal for their definitive identification.
This guide will focus on the practical application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing pyrazole regioisomers due to its high sensitivity to the local electronic environment of each nucleus.[3]
¹H NMR Spectroscopy: A First Look
While ¹H NMR provides initial clues, the chemical shifts of protons on the pyrazole ring and its substituents can be very similar between regioisomers. However, careful analysis of coupling constants and the application of 2D NMR techniques can provide definitive assignments. For N-substituted pyrazoles, the chemical shift of the proton at the C4 position can be a useful indicator.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR is a more direct probe of the carbon framework and is highly effective in differentiating regioisomers. The chemical shifts of the C3 and C5 carbons are particularly sensitive to the nature and position of the substituents.
Key Insight: Electron-withdrawing groups tend to deshield the carbon atom to which they are attached, shifting its signal downfield, while electron-donating groups cause an upfield shift. This effect is crucial for distinguishing between, for example, a 3-substituted and a 5-substituted pyrazole. In cases of N-unsubstituted pyrazoles, rapid proton exchange between the two nitrogen atoms can lead to broadened or averaged signals for C3 and C5 at room temperature.[1]
Experimental Protocol: Low-Temperature ¹³C NMR
To resolve the issue of tautomeric equilibrium and obtain distinct signals for C3 and C5 in N-unsubstituted pyrazoles, performing the NMR analysis at low temperatures is a well-established strategy.[4]
-
Sample Preparation: Dissolve the pyrazole sample in a low-freezing point deuterated solvent such as methanol-d₄ or dichloromethane-d₂.
-
Initial Spectrum: Acquire a standard ¹³C NMR spectrum at room temperature (298 K).
-
Cooling: Gradually decrease the temperature of the NMR probe in 10-20 K increments.
-
Data Acquisition: Acquire a spectrum at each temperature until the signals for C3 and C5 sharpen and resolve into two distinct peaks.
Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical Pair of 3(5)-Substituted Pyrazole Regioisomers
| Carbon Position | 3-Substituted Isomer | 5-Substituted Isomer | Rationale for Difference |
| C3 | ~150 (Substituted) | ~140 | The substituent at C3 in the 3-isomer causes a significant downfield shift. |
| C4 | ~105 | ~105 | The chemical shift of C4 is less affected by the substituent at C3 or C5. |
| C5 | ~140 | ~150 (Substituted) | The substituent at C5 in the 5-isomer causes a significant downfield shift. |
¹⁵N NMR Spectroscopy: A Direct Probe of the Heteroatoms
¹⁵N NMR provides direct information about the nitrogen atoms in the pyrazole ring. The chemical shifts of N1 and N2 are highly sensitive to the substitution pattern, making it an excellent tool for distinguishing regioisomers.[5][6] Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, techniques like Heteronuclear Multiple Bond Correlation (HMBC) are often employed to indirectly detect ¹⁵N chemical shifts.
2D NMR Techniques: Unambiguous Assignments
For complex molecules or when 1D NMR data is ambiguous, 2D NMR experiments are indispensable.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For N-substituted pyrazoles, a NOESY correlation between the N-substituent and a proton on a C3 or C5 substituent can definitively establish the regiochemistry.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting substituents to the correct positions on the pyrazole ring. For instance, a correlation between the proton of a substituent and C3 or C5 of the pyrazole ring provides a clear indication of the substitution pattern.[7]
Workflow for NMR-based Regioisomer Differentiation
Caption: Workflow for distinguishing pyrazole regioisomers using NMR spectroscopy.
Mass Spectrometry (MS): Fingerprinting by Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. While regioisomers have the same molecular weight, their fragmentation patterns can differ, providing a "fingerprint" for each isomer.[8][9]
Key Insight: The position of a substituent can influence the stability of the resulting fragment ions. By carefully analyzing the mass-to-charge ratios (m/z) and relative abundances of the fragment ions, one can often distinguish between regioisomers.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
-
Ionization: Ionize the sample using a suitable technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Precursor Ion Selection: Isolate the molecular ion ([M+H]⁺ or M⁺˙) in the first mass analyzer.
-
Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collisions with an inert gas (e.g., argon) to induce fragmentation.
-
Fragment Ion Analysis: Analyze the resulting fragment ions in the second mass analyzer.
-
Comparison: Compare the fragmentation patterns of the different regioisomers.
Table 2: Hypothetical Comparative Fragmentation Patterns for Phenyl-Substituted Pyrazole Regioisomers
| Fragment Ion (m/z) | 1,3-Diphenylpyrazole | 1,5-Diphenylpyrazole | Plausible Rationale for Difference |
| [M - C₆H₅]⁺ | Abundant | Less Abundant | Loss of the phenyl group from the C3 position may lead to a more stable fragment ion. |
| [C₇H₅N]⁺ | Less Abundant | Abundant | Fragmentation involving the N1-C5 bond and the attached phenyl group might be more favorable in this isomer. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
While not as definitive as NMR or MS for distinguishing regioisomers, IR and UV-Vis spectroscopy can provide complementary information.
Infrared (IR) Spectroscopy
The vibrational frequencies of bonds are influenced by the electronic environment. In pyrazole regioisomers, the position of a substituent can cause subtle shifts in the stretching frequencies of C=N, C=C, and N-H bonds.[1][10] These differences are often small and may require careful comparison with theoretical calculations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions responsible for UV-Vis absorption are dependent on the overall conjugation of the molecule. Different substitution patterns can lead to slight variations in the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).[11][12] However, these differences are generally not pronounced enough for unambiguous differentiation on their own.
Experimental Workflow for Spectroscopic Analysis
Caption: Integrated workflow for the spectroscopic differentiation of pyrazole regioisomers.
Conclusion
The definitive characterization of substituted pyrazole regioisomers is a critical task in chemical research and drug development. While a single technique can sometimes provide the answer, a multi-faceted approach utilizing a combination of NMR, MS, and to a lesser extent, IR and UV-Vis spectroscopy, provides the most robust and reliable structural elucidation. By understanding the principles behind how each technique differentiates these closely related molecules and by employing systematic experimental protocols, researchers can confidently assign the correct structure to their compounds of interest, paving the way for further investigation and application.
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Retrieved January 24, 2026, from [Link]
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Naji, A. A., & Al-Noor, T. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved January 24, 2026, from [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5894. Retrieved January 24, 2026, from [Link]
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Babnik, I., Petek, N., & Štefane, B. (2025). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
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Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. (2023). Organic Letters. Retrieved January 24, 2026, from [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved January 24, 2026, from [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
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Vibrational analysis of some pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. Retrieved January 24, 2026, from [Link]
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Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). MDPI. Retrieved January 24, 2026, from [Link]
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Structures and tautomerism of substituted pyrazoles studied in this work. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. (2023). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
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Novel synthesis and spectral characterization of some new substituted pyrazolones and isoxazolone. (n.d.). Oriental Journal of Chemistry. Retrieved January 24, 2026, from [Link]
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Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. (2024). UVaDOC Principal. Retrieved January 24, 2026, from [Link]
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Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]
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Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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A Senior Application Scientist's Guide to Conformational Isomers in N-acyl Piperidines: A Comparative Analysis of Analytical Techniques
For: Researchers, scientists, and drug development professionals.
Introduction: The Dynamic World of N-acyl Piperidines
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals. Its conformational flexibility, however, presents both a challenge and an opportunity in drug design. When the piperidine nitrogen is acylated, the resulting N-acyl piperidines exhibit a fascinating and complex conformational landscape. This guide provides an in-depth analysis of the conformational isomers of N-acyl piperidines, offering a comparative overview of the primary analytical techniques used to characterize them: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Computational Modeling. Our focus will be on providing not just the "what" but the "why," delving into the causality behind experimental choices to empower researchers in their own investigations.
The conformational behavior of N-acyl piperidines is largely governed by two key phenomena:
-
Ring Conformation: The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, twist-boat conformations can also be populated, particularly in highly substituted systems.[1]
-
Amide Isomerism: Due to the partial double bond character of the N-C(O) bond, rotation is restricted, leading to the existence of cis and trans amide isomers. This isomerism significantly impacts the overall shape of the molecule.
A critical factor influencing the conformational equilibrium is A1,3 strain , also known as allylic strain. In N-acyl piperidines, the partial sp2 character of the nitrogen atom creates a pseudo-allylic system. A1,3 strain arises from the steric interaction between a substituent at the 2-position of the piperidine ring and the acyl group on the nitrogen. To alleviate this strain, the 2-substituent often preferentially adopts an axial orientation.[1][2] This preference can have profound implications for a molecule's biological activity.
This guide will dissect the methodologies used to probe these conformational intricacies, providing a framework for selecting the most appropriate techniques for your research needs.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is paramount in accurately characterizing the conformational landscape of N-acyl piperidines. Each method offers unique advantages and limitations.
| Technique | Strengths | Weaknesses | Information Provided |
| NMR Spectroscopy | - Provides information about solution-state conformations and dynamics.- Can quantify the populations of different conformers.- Allows for the determination of rotational barriers. | - Provides an averaged picture in cases of fast exchange.- Can be complex to interpret for highly flexible molecules. | - Conformational equilibrium (axial/equatorial ratios).- Cis/trans amide isomer ratios.- Rotational energy barriers.- Through-space proximities (NOE). |
| X-ray Crystallography | - Provides a precise, static picture of the molecule's conformation in the solid state.- Unambiguously determines stereochemistry and atomic connectivity. | - The solid-state conformation may not be the most relevant in a biological (solution) context.- Requires a suitable single crystal, which can be challenging to obtain. | - Precise bond lengths and angles.- Torsional angles defining the conformation.- Intermolecular packing interactions. |
| Computational Modeling | - Allows for the exploration of the entire conformational energy landscape.- Can predict the relative energies of different conformers.- Can provide insights into non-covalent interactions. | - Accuracy is highly dependent on the chosen computational method and force field.- Requires experimental validation. | - Relative free energies of conformers (ΔG).- Geometries of energy minima and transition states.- Visualization of molecular orbitals and electrostatic potential. |
Deep Dive into Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Dynamics in Solution
NMR spectroscopy is arguably the most powerful tool for studying the solution-state conformations of N-acyl piperidines. It provides a time-averaged picture of the molecule's structure and can be used to quantify the populations of different isomers and the energy barriers between them.
-
¹H NMR Spectroscopy: The chemical shifts and coupling constants (³JHH) of the piperidine ring protons are highly sensitive to their dihedral angles and thus the ring's conformation. For example, a large ³JHH value (typically 8-12 Hz) between vicinal axial protons is indicative of a chair conformation.
-
Temperature-Dependent NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes. As the temperature is lowered, the rate of interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. This allows for the direct determination of their relative populations and the calculation of the free energy difference (ΔG) between them.[3][4] Conversely, as the temperature is raised, coalescence of signals can be observed, from which the energy barrier to interconversion (e.g., amide bond rotation) can be calculated.[3]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are close to each other (< 5 Å).[5] This is invaluable for determining the relative stereochemistry and for distinguishing between cis and trans amide isomers. For instance, an NOE between a substituent on the acyl group and a proton on the piperidine ring can provide definitive evidence for a specific amide conformation.[6][7]
-
Sample Preparation: Dissolve a known concentration of the N-acyl piperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent can influence the conformational equilibrium.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to identify the signals corresponding to the different conformers.
-
Variable Temperature Acquisition: Program the NMR spectrometer to acquire a series of ¹H NMR spectra over a range of temperatures. Start from a temperature where the exchange is fast (sharp, averaged signals) and decrease the temperature in increments (e.g., 10 K) until the exchange is slow and distinct signals for each conformer are observed.
-
Data Analysis:
-
Integrate the signals corresponding to each conformer at a low temperature where the exchange is slow.
-
Calculate the equilibrium constant (K) from the ratio of the integrals.
-
Calculate the free energy difference (ΔG) using the equation: ΔG = -RTln(K), where R is the gas constant and T is the temperature in Kelvin.
-
X-ray Crystallography: A Static Snapshot in High Resolution
Single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[8][9] While this may not always represent the biologically relevant solution-state conformation, it provides an invaluable experimental benchmark for computational models and can reveal key intramolecular interactions that stabilize a particular conformer.
-
Crystal Growth: Grow single crystals of the N-acyl piperidine of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully mount a single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[10]
-
Structure Solution: The diffraction data is used to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to obtain the best fit between the observed and calculated diffraction data.
-
Analysis of Results: The final refined structure provides precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the crystal lattice.
Computational Modeling: Exploring the Energy Landscape
Computational chemistry provides a powerful means to explore the conformational energy landscape of N-acyl piperidines, complementing experimental data and providing insights that are difficult to obtain experimentally. Density Functional Theory (DFT) is a widely used method for this purpose.
-
Initial Structure Generation: Build the 3D structure of the N-acyl piperidine using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d)). This step finds the minimum energy structure for each conformer.
-
Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as free energies.
-
Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more robust DFT functional and a larger basis set (e.g., M06-2X/6-311+G(d,p)).[11]
-
Analysis of Results: Analyze the relative free energies (ΔG) of the conformers to predict their populations at a given temperature. The Boltzmann distribution can be used to calculate the expected population of each conformer.
Case Study: Quantitative Comparison of Conformational Preferences
To illustrate the interplay of these techniques, let's consider the conformational preferences of 2-methyl-N-acylpiperidines. Experimental and computational studies have shown a strong preference for the 2-methyl group to be in the axial position to minimize A1,3 strain.[1]
| Compound | Method | Conformer | ΔG (kcal/mol) (Axial - Equatorial) | Reference |
| 1-(2-methyl-1-piperidyl)ethanone | DFT (M06-2X) | trans-amide | -3.2 | [1] |
| 2-methylpiperidine-1-carboxylate | DFT (M06-2X) | trans-amide | -2.5 | [1] |
| N,2-dimethylpiperidine-1-carboxamide | DFT (M06-2X) | trans-amide | -2.8 | [1] |
Furthermore, the stability of the cis and trans amide isomers is also influenced by steric factors. For equatorial conformers, the trans configuration can be destabilized by steric clashes.[1]
| Compound | Method | Conformer | ΔG (kcal/mol) (trans - cis) | Reference |
| 2-methylpiperidine-1-carboxylate | DFT (M06-2X) | Equatorial | +0.5 | [1] |
| N,2-dimethylpiperidine-1-carboxamide | DFT (M06-2X) | Equatorial | +1.1 | [1] |
| 1-(2-methyl-1-piperidyl)ethanone | DFT (M06-2X) | Equatorial | +1.5 | [1] |
These quantitative data highlight the power of combining computational chemistry with experimental validation to build a comprehensive understanding of conformational preferences.
Conclusion: An Integrated Approach for a Complete Picture
The conformational analysis of N-acyl piperidines is a multifaceted challenge that requires a synergistic approach. No single technique can provide a complete picture.
-
NMR spectroscopy is indispensable for understanding the dynamic behavior of these molecules in solution, providing crucial information on conformer populations and interconversion barriers.
-
X-ray crystallography offers an unparalleled level of detail for the solid-state conformation, serving as a vital anchor for computational models.
-
Computational modeling allows for a thorough exploration of the conformational landscape and provides a theoretical framework for interpreting experimental results.
As Senior Application Scientists, we advocate for an integrated strategy. Begin with computational modeling to map out the potential energy surface and identify low-energy conformers. Use these computational predictions to guide the design of NMR experiments, particularly temperature-dependent and NOE studies, to validate the predicted conformers and quantify their populations in solution. Finally, whenever possible, obtain a single-crystal X-ray structure to provide a definitive structural benchmark. By judiciously combining these powerful techniques, researchers can unravel the intricate conformational dynamics of N-acyl piperidines, paving the way for the rational design of more effective and selective therapeutics.
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Deng, J., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(9), 8195-8203. [Link]
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Vidal, M.-L., et al. (2019). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. Journal of Chemical Theory and Computation, 15(10), 5747-5765. [Link]
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Schär, G., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(24), 19826-19833. [Link]
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Kamenik, Z., et al. (2021). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 143(34), 13586-13598. [Link]
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Gil, R. R., & Navarro-Vázquez, A. (2017). Reference-free NOE NMR analysis. Chemical Communications, 53(56), 7899-7902. [Link]
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Bume, D. D., et al. (2019). Temperature-dependent ¹H NMR array of 1b indicating two conformations at lower temperature. [Link]
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Florence, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2216-2234. [Link]
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Gougat, E., et al. (1998). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. Spectroscopy Letters, 31(7), 1461-1476. [Link]
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Kamenik, Z., et al. (2021). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 143(34), 13586-13598. [Link]
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Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1510-1524. [Link]
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Williamson, M. P., & Williams, D. H. (2019). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 28(10), 1753-1763. [Link]
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Wüthrich, K. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Acta Crystallographica Section D: Biological Crystallography, 54(6), 913-920. [Link]
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Nowick, J. S. (2016). Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. [Link]
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Nowick, J. S. (2011). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. YouTube. [Link]
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Al-Sha'er, M. A., et al. (2023). Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. bioRxiv. [Link]
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A Comparative Guide to Pivaloyl (Piv) and tert-Butyloxycarbonyl (Boc) Protecting Groups: Stability and Application in Modern Synthesis
In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical development and complex molecule construction, the judicious selection of protecting groups is paramount to success. An ideal protecting group must be easily installed, stable under a variety of reaction conditions, and readily cleaved with high selectivity. Among the arsenal of protecting groups for amines and alcohols, the pivaloyl (Piv) and tert-butyloxycarbonyl (Boc) groups are workhorses, each offering a distinct stability profile that enables elegant and efficient synthetic strategies. This guide provides an in-depth, objective comparison of the stability of the pivaloyl and Boc protecting groups, supported by mechanistic insights and detailed experimental protocols to aid researchers in making informed decisions for their synthetic endeavors.
Introduction to Pivaloyl and Boc Protecting Groups
The pivaloyl group, derived from pivalic acid, is a sterically hindered acyl group. It is typically used to protect alcohols and, to a lesser extent, amines. Its bulky tert-butyl moiety confers significant steric hindrance around the carbonyl center, which is a key determinant of its chemical reactivity and stability.
The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group primarily used for amines.[1] Its widespread use, particularly in peptide synthesis, stems from its ease of introduction and its lability under specific acidic conditions.[2]
The Core of the Matter: A Head-to-Head Comparison of Stability
The fundamental difference between the pivaloyl and Boc groups lies in their orthogonal stability. In the context of protecting groups, orthogonality refers to the ability to deprotect one group selectively in the presence of another.[2] The Piv and Boc groups form a classic orthogonal pair, with the Boc group being acid-labile and the Piv group being base-labile.
Stability Under Acidic Conditions
The Boc group is notoriously sensitive to acidic conditions.[3] Deprotection is readily achieved with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4] The mechanism proceeds through the protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation, which then typically eliminates isobutylene. This process is often rapid, occurring at room temperature.
In stark contrast, the pivaloyl group is exceptionally stable under a wide range of acidic conditions.[5] Pivaloate esters are unusually resistant to hydrolysis compared to esters of less sterically hindered carboxylic acids.[6] This robustness allows for the selective deprotection of Boc groups in the presence of pivaloyl groups, a cornerstone of many synthetic strategies. While prolonged heating in strong acid can eventually lead to the cleavage of a pivaloyl group, for most practical applications, it is considered an acid-stable protecting group.
Table 1: Comparative Stability in Acidic and Basic Media
| Protecting Group | Typical Acidic Conditions (e.g., TFA in DCM) | Typical Basic Conditions (e.g., NaOH in MeOH/H₂O) |
| Boc | Labile (cleaved readily at room temperature) | Stable [3] |
| Pivaloyl | Stable [5] | Labile (cleaved upon heating)[6] |
Stability Under Basic Conditions
The roles are reversed when considering basic conditions. The pivaloyl group, being an ester or amide, is susceptible to base-catalyzed hydrolysis.[6] The steric hindrance of the tert-butyl group makes this hydrolysis slower than for less hindered acyl groups like acetyl, often requiring elevated temperatures for complete cleavage.
Conversely, the Boc group is generally stable to a wide range of basic and nucleophilic conditions, a property that makes it compatible with many standard synthetic transformations.[3] This stability allows for the selective removal of pivaloyl groups in the presence of Boc-protected functionalities.
Mechanistic Insights into Deprotection
The divergent stability of the Piv and Boc groups can be rationalized by their distinct deprotection mechanisms.
Boc Deprotection: A Cation-Driven Pathway
The acid-catalyzed deprotection of a Boc-protected amine is a well-understood process that hinges on the formation of a stabilized carbocation.
Figure 1: Mechanism of acid-catalyzed Boc deprotection.
The key step is the departure of the tert-butyl group as a stable tertiary carbocation, which is energetically favorable.[7] The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[7]
Pivaloyl Deprotection: Nucleophilic Acyl Substitution
The deprotection of a pivaloyl group, typically from an alcohol (pivaloate ester), proceeds via a standard nucleophilic acyl substitution mechanism under basic conditions.
Figure 2: Mechanism of base-catalyzed pivaloyl deprotection.
A nucleophile, such as a hydroxide ion, attacks the sterically hindered carbonyl carbon. This is the rate-determining step and is significantly slower than for less hindered acyl groups. The resulting tetrahedral intermediate then collapses, expelling the alcohol to generate the pivaloate anion.
Experimental Protocols
To provide a practical context for this comparison, the following are representative, step-by-step protocols for the protection and deprotection of amines and alcohols with Boc and pivaloyl groups.
Boc Protection of an Amine
This protocol describes a general procedure for the N-Boc protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate (1.0 eq) in THF or DCM (approximately 0.1-0.5 M).
-
Add triethylamine (1.1-1.5 eq) to the solution. For amino acids, an aqueous solution of NaOH (1.1 eq) is often used.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected amine.
Acidic Deprotection of a Boc-Protected Amine
This protocol outlines the cleavage of a Boc group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc protected amine substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in DCM (approximately 0.1-0.5 M).
-
Add TFA (10-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Pivaloyl Protection of an Alcohol
This protocol describes the protection of a primary or secondary alcohol using pivaloyl chloride.
Materials:
-
Alcohol substrate
-
Pivaloyl chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq) and pyridine (1.5 eq) or TEA (1.5 eq) in DCM (approximately 0.1-0.5 M) and cool the solution to 0 °C.
-
Add pivaloyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pivaloate ester.
Basic Deprotection of a Pivaloate Ester
This protocol describes the saponification of a pivaloate ester to regenerate the alcohol.
Materials:
-
Pivaloate ester substrate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
1 M aqueous HCl
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pivaloate ester (1.0 eq) in a mixture of methanol or ethanol and water.
-
Add a solution of NaOH or KOH (2-5 eq) in water.
-
Heat the reaction mixture to reflux and stir for 2-24 hours, monitoring by TLC.
-
After cooling to room temperature, acidify the mixture with 1 M aqueous HCl to pH ~7.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Conclusion: Strategic Selection for Synthetic Success
The choice between a pivaloyl and a Boc protecting group is a strategic decision dictated by the overall synthetic plan. Their orthogonal stability is a powerful tool for chemoselectivity in complex molecule synthesis.
-
Choose Boc when: You need to protect an amine and require subsequent deprotection under mild acidic conditions, while other functional groups in the molecule are acid-labile. Its stability to a wide range of nucleophilic and basic reagents makes it highly versatile.
-
Choose Pivaloyl when: You need a robust protecting group for an alcohol or amine that can withstand acidic and many other synthetic transformations. Its removal under basic or reductive conditions provides an orthogonal deprotection strategy in the presence of acid-sensitive groups like Boc.
A thorough understanding of the stability and reactivity of these and other protecting groups is fundamental to the art of organic synthesis. By leveraging their distinct properties, researchers can navigate complex synthetic pathways with precision and efficiency, ultimately accelerating the discovery and development of new medicines and materials.
References
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Pivalic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. Retrieved from [Link]
-
SciForum. (2004, November 1). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 14. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedure:. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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A Comparative Analysis of the Biological Activities of N-Substituted Piperidine-4-Carboxylates: A Guide for Drug Discovery Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast array of therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1] Among its derivatives, N-substituted piperidine-4-carboxylates and related structures have garnered significant attention for their diverse pharmacological activities.[2] The nature of the substituent on the piperidine nitrogen atom profoundly influences the molecule's interaction with biological targets, leading to a spectrum of activities ranging from analgesia to anticancer effects.[3][4]
This guide provides a comprehensive comparison of the biological activities of different classes of N-substituted piperidine-4-carboxylates, supported by experimental data and detailed protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for understanding the structure-activity relationships (SAR) within this chemical class and to facilitate the rational design of novel therapeutic agents.
Unveiling the Pharmacological Spectrum: A Comparative Overview
The strategic modification of the N-substituent on the piperidine-4-carboxylate core allows for the fine-tuning of biological activity. This section will delve into a comparative analysis of analgesic, anti-inflammatory, antimicrobial, and anticancer properties conferred by different N-substituents, namely N-aryl, N-benzyl, and N-acyl groups.
Analgesic Activity: Targeting Pain Pathways
N-substituted piperidine derivatives have long been investigated for their potent analgesic properties, often interacting with opioid receptors in the central nervous system.[5] The tail-flick and hot plate tests are standard in vivo assays to evaluate the efficacy of centrally acting analgesics.[6][7]
A study on a series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides, which are structurally related to piperidine-4-carboxylates, demonstrated exceptionally potent analgesic effects in the tail withdrawal test in rats. The potency of these compounds was found to be significantly influenced by the N-substituent. For instance, methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833) exhibited an ED50 of 0.00032 mg/kg, making it over 10,000 times more potent than morphine.[8] In contrast, other derivatives within the same series showed varying potencies and durations of action, highlighting the critical role of the N-substituent in modulating analgesic activity.[8]
Comparative Analgesic Activity Data
| Compound Reference | N-Substituent Type | Assay | Potency (ED50) | Relative Potency to Morphine | Reference |
| R 31 833 | N-(2-phenylethyl) | Tail Withdrawal (rat) | 0.00032 mg/kg | 10,031x | [8] |
| R 30 730 | N-[2-(2-thienyl)ethyl] | Tail Withdrawal (rat) | Not explicitly stated, but 4521x Morphine at peak effect | 4521x | [8] |
| Fentanyl | N-(1-phenethyl) | Tail Withdrawal (rat) | - | - | [8] |
Anti-inflammatory Effects: Combating Inflammation
The anti-inflammatory potential of piperidine derivatives is often evaluated using the carrageenan-induced paw edema model in rodents, a well-established assay for acute inflammation.[9][10] This model allows for the quantification of a compound's ability to reduce edema, a hallmark of inflammation.
Antimicrobial Potency: A Broad Spectrum of Action
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. N-substituted piperidine derivatives have shown promising activity against a range of bacteria and fungi.[11][12] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13]
A study on N-benzyl piperidin-4-one derivatives, which are structurally similar to the carboxylate counterparts, revealed potent activity against Aspergillus niger and Escherichia coli.[12] Another study on piperidine-4-carboxamides identified compounds with potent activity against Mycobacterium abscessus, with MIC values as low as 0.4 µM.[14] These findings underscore the potential of the N-substituted piperidine-4-carboxylate scaffold in developing new antimicrobial drugs.
Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Compound Class | N-Substituent | Staphylococcus aureus | Escherichia coli | Aspergillus niger | Reference |
| Piperazine-thiadiazole derivative (6c) | Varied | 16 | 8 | - | [11] |
| Piperazine-thiadiazole derivative (6d) | Varied | 16 | - | - | [11] |
| N-benzyl piperidin-4-one derivatives | N-benzyl | - | Potent | Potent | [12] |
| Piperidine-4-carboxamide (5r) | Varied | - | - | - | [14] (M. abscessus MIC: 0.4 µM) |
Anticancer Activity: Targeting Cell Proliferation
The piperidine moiety is a key pharmacophore in a number of anticancer drugs.[4] The cytotoxic effects of novel compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.[15] The potency is typically expressed as the GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value.
A study on highly functionalized piperidines demonstrated significant cytotoxic activity against a panel of human cancer cell lines, with some derivatives exhibiting GI50 values in the low microgram per milliliter range.[4] For instance, against the PC-3 prostate cancer cell line, two piperidine derivatives showed GI50 values of 6.3 and 6.4 µg/mL.[4] Another study on vindoline-piperazine conjugates, which incorporate a piperidine ring, identified compounds with potent antiproliferative effects, with GI50 values as low as 1.00 µM against the MDA-MB-468 breast cancer cell line.[16]
Comparative Anticancer Activity Data (GI50/IC50)
| Compound Class | N-Substituent | Cell Line | Activity (µM) | Reference |
| Functionalized Piperidine (1) | Varied | PC-3 (Prostate) | ~6.3 µg/mL | [4] |
| Functionalized Piperidine (25) | Varied | PC-3 (Prostate) | ~6.4 µg/mL | [4] |
| Vindoline-piperazine conjugate (23) | [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | 1.00 | [16] |
| Vindoline-piperazine conjugate (25) | 1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Non-small cell lung) | 1.35 | [16] |
Structure-Activity Relationship (SAR) Insights
The collective data strongly indicates that the nature of the N-substituent is a critical determinant of the biological activity profile of piperidine-4-carboxylates.
Caption: Structure-Activity Relationship of N-Substituted Piperidine-4-Carboxylates.
-
N-Aryl Substituents: The presence of an aromatic ring directly attached to the piperidine nitrogen can significantly influence analgesic and anti-inflammatory activities. The electronic properties and substitution pattern on the aryl ring are key to modulating receptor interactions.
-
N-Benzyl Substituents: A benzyl group at the nitrogen position appears to be favorable for antimicrobial and anticancer activities. The flexibility of the benzyl group may allow for optimal positioning within the active sites of target enzymes or receptors.
-
N-Acyl Substituents: The introduction of an acyl group can impact the compound's polarity and hydrogen bonding capacity, which in turn affects its analgesic and anticancer profiles. This modification can also influence the selectivity of the compound for its biological target.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following sections provide detailed, step-by-step methodologies for the key assays discussed in this guide.
Hot Plate Test for Analgesic Activity
This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[7][17]
Caption: Experimental Workflow for the Hot Plate Test.
Step-by-Step Methodology:
-
Animal Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[18]
-
Apparatus Preparation: Preheat the hot plate apparatus to a constant temperature of 55 ± 0.2 °C.[19]
-
Baseline Measurement: Gently place each mouse on the hot plate and start a stopwatch simultaneously.
-
Observation: Observe the mouse for signs of nociception, such as licking of the hind paw or jumping.
-
Latency Recording: Record the time elapsed until the first sign of a nocifensive response. This is the baseline latency.
-
Cut-off Time: A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage. If the mouse does not respond within this time, remove it from the plate and assign it the cut-off latency.[18]
-
Drug Administration: Administer the test compound or vehicle to the animals.
-
Post-treatment Measurement: At predetermined time intervals after drug administration, repeat the hot plate test and record the latency.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This widely used model evaluates the anti-inflammatory properties of a compound by measuring its ability to inhibit edema induced by carrageenan injection.[9][20]
Step-by-Step Methodology:
-
Animal Grouping: Divide rats or mice into groups (e.g., vehicle control, positive control, and test compound groups).
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[20]
-
Drug Administration: Administer the vehicle, a standard anti-inflammatory drug (e.g., indomethacin), or the test compound to the respective groups, typically orally or intraperitoneally.[20]
-
Induction of Edema: After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[20]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[9]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Broth Microdilution Method for MIC Determination
This method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][13]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[21]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[22]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35 ± 1 °C for 18-24 hours.[22]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[13]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][23]
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[24]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[25]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or GI50 value is determined from the dose-response curve.
Conclusion and Future Directions
This comparative guide underscores the significant therapeutic potential of N-substituted piperidine-4-carboxylates across a range of biological activities. The choice of the N-substituent is a critical factor in determining the pharmacological profile, offering a versatile platform for the design of novel drug candidates. The provided experimental data and detailed protocols serve as a valuable resource for researchers in the field of drug discovery and development.
Future research should focus on expanding the library of N-substituted piperidine-4-carboxylates and conducting comprehensive comparative studies to further elucidate the structure-activity relationships. Investigating the mechanisms of action at the molecular level will be crucial for the rational design of more potent and selective therapeutic agents. The integration of computational modeling with experimental screening will undoubtedly accelerate the discovery of new drug candidates from this promising chemical class.
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Safety Operating Guide
Comprehensive Guide to the Safe Handling of Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar molecules.
Understanding the Hazards: A Proactive Approach to Safety
Anticipated Hazards:
-
Corrosivity: Piperidine itself is corrosive and can cause severe skin burns and eye damage.[2][4]
-
Toxicity: It is often toxic if it comes into contact with skin or is inhaled, and it can be harmful if swallowed.[2][4]
-
Flammability: Many piperidine derivatives are flammable liquids and vapors.[2]
-
Irritation: May cause respiratory irritation.[5]
The N-acylation and the methyl ester group in the target molecule may modulate these properties, but the fundamental risks associated with the piperidine ring must be respected.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.[6][7][8][9]
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and vapors that can cause severe eye damage.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can lead to burns and systemic toxicity.[6][7] |
| Body Protection | A flame-resistant lab coat or chemically impervious suit. | Protects the skin from accidental spills and splashes.[6][7] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary when working outside of a certified chemical fume hood or when vapors may be generated.[3][8] |
| Footwear | Closed-toe shoes, preferably safety boots. | Protects feet from spills and falling objects.[7] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. This plan outlines the key steps for safely managing this compound within a laboratory setting.
Receiving and Storage
Protocol:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][10]
-
Ensure the container is tightly closed to prevent the escape of vapors.[4][10]
-
Store in a locked cabinet or an area with restricted access.[1]
-
Keep away from incompatible materials such as oxidizing agents.[1][5]
Handling and Use
Protocol:
-
All handling of the compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before use, ensure all necessary PPE is correctly donned.
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.[2][10]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2][10]
-
Avoid direct contact with the skin, eyes, and clothing.[2][11]
-
Do not eat, drink, or smoke in the work area.[2]
Diagram: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15-30 minutes. Seek immediate medical attention.[1][2][4] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[1][2] |
Spill Response
Protocol:
-
Evacuate all non-essential personnel from the area.[3]
-
Eliminate all sources of ignition.[3]
-
Wearing full PPE, contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[1]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][10]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
Do not allow the spilled material to enter drains or waterways.[1][10][11]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
Protocol:
-
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[1]
-
Collect waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless explicitly permitted.
-
Dispose of the waste through a licensed chemical waste disposal company, following all local, regional, and national regulations.[4]
Diagram: Chemical Waste Disposal Pathway
Caption: Step-by-step process for the disposal of chemical waste.
Conclusion
The safe handling of this compound is paramount in a research and development setting. By understanding the potential hazards, diligently using the correct personal protective equipment, adhering to established operational plans, and being prepared for emergencies, you can significantly mitigate the risks associated with this compound. This proactive approach to safety not only protects individual researchers but also fosters a culture of safety within the entire laboratory.
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PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
